WR99210 hydrochloride
Descripción
Propiedades
Número CAS |
30711-93-4 |
|---|---|
Fórmula molecular |
C14H19Cl4N5O2 |
Peso molecular |
431.1 g/mol |
Nombre IUPAC |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C14H18Cl3N5O2.ClH/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17;/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21);1H |
Clave InChI |
VOTSDCGUYAGUNS-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
47326-86-3 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4,6-diamino-(1,2-dihydro)-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.HCL BRL 51084 BRL 6231 BRL 6231hydrochloride BRL 6231mono-Hydrobromide BRL-51084 BRL-6231 unspecified HCl of BRL 6231 WR 99210 WR-99210 WR99210-HCl |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of WR99210 Hydrochloride: A Technical Guide for Researchers
An in-depth examination of the selective antifolate activity of WR99210 hydrochloride, its molecular interactions, and its application in parasitology research.
This compound is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This technical guide elucidates the mechanism of action of WR99210, with a primary focus on its activity against the malaria parasite, Plasmodium falciparum. The information presented herein is intended for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase
WR99210's primary molecular target is the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in parasites like Plasmodium falciparum and Toxoplasma gondii.[1][2][3] Its mechanism of action is rooted in its function as a folate pathway antagonist. By binding tightly to the active site of the parasite's DHFR, WR99210 blocks the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a crucial cofactor in the synthesis of purines, pyrimidines (specifically thymidylate), and certain amino acids, all of which are essential for DNA replication and cell proliferation.
A key feature of WR99210 is its remarkable selectivity for the parasite's DHFR over the human homologue.[1][3] This selectivity is the basis for its therapeutic window. The structural differences between the active sites of plasmodial and human DHFR are significant enough that WR99210 interacts only weakly with the human enzyme.[1] This differential inhibition has been experimentally confirmed; the expression of human DHFR in P. falciparum renders the parasites highly resistant to WR99210, demonstrating that the parasite's DHFR is the sole physiologically relevant target.[4][5][6][7]
The potent and selective nature of WR99210 has also led to its widespread use as a powerful selectable marker for the genetic transformation of Plasmodium parasites.[1][3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of WR99210 has been quantified against various parasite strains, including those with resistance to other antifolate drugs like pyrimethamine (B1678524). The following tables summarize key quantitative data from published studies.
| Parameter | Organism/Strain | Value | 95% Confidence Interval |
| IC50 | P. falciparum DHFR | <0.075 nM | Not Reported |
| EC50 | P. falciparum NF54 | 0.056 nM | 0.029 - 0.103 nM |
| EC50 | P. falciparum Dd2 | 0.62 nM | 0.580 - 0.671 nM |
| IC50 | T. gondii tachyzoites | ~50 nM | Not Reported |
Table 1: In vitro inhibitory concentrations of WR99210 against Plasmodium falciparum and Toxoplasma gondii.[1][2]
| Organism | Allele | Pyrimethamine IC50 (µM) | WR99210 IC50 (µM) |
| P. vivax | Wild-type | 0.005 ± 0.001 | 0.0019 ± 0.0002 |
| P. vivax | S58R/S117N | 7.3 ± 1.1 | 0.0004 ± 0.0001 |
Table 2: Comparative IC50 values of Pyrimethamine and WR99210 against wild-type and mutant P. vivax DHFR, demonstrating how mutations conferring pyrimethamine resistance can increase sensitivity to WR99210.[8]
Molecular Interactions and Resistance
The flexible side chain of WR99210 allows it to accommodate mutations in the DHFR active site that confer resistance to more rigid inhibitors like pyrimethamine.[9][10] For instance, the S108N mutation in P. falciparum DHFR, a key driver of pyrimethamine resistance, does not significantly impact the binding of WR99210.[10] This has led to the concept of using WR99210 in combination with other antifolates to counteract resistance, as the two drugs can exert opposing selective pressures.[8][9][11][12]
While field resistance to WR99210 has not been reported, in vitro studies have shown that it is possible to select for resistant mutants.[9] Interestingly, these resistance mutations sometimes involve a reversion of mutations that cause resistance to other drugs (e.g., N108S), highlighting the complex and often conflicting requirements for resistance to different classes of DHFR inhibitors.[9][10]
Experimental Protocols
In Vitro Susceptibility Assays for P. falciparum
Objective: To determine the 50% effective concentration (EC50) of WR99210 against P. falciparum cultures.
Methodology:
-
Parasite Culture: Asynchronous or synchronous cultures of P. falciparum (e.g., strains NF54 or Dd2) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted WR99210 is added to parasite cultures at a defined parasitemia and hematocrit.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Growth Inhibition Measurement: Parasite growth is assessed using a DNA-intercalating fluorescent dye (e.g., SYBR Green I or PicoGreen). The fluorescence is read on a microplate reader.
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the EC50 value is calculated using a nonlinear regression model.
DHFR Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of WR99210 against purified DHFR enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant DHFR from P. vivax or other sources is expressed and purified. Solutions of the substrates, dihydrofolate (DHF) and NADPH, are prepared.
-
Assay Reaction: The assay is performed in a spectrophotometer-compatible plate or cuvette. The reaction mixture contains buffer, NADPH, purified DHFR, and varying concentrations of WR99210.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of DHF. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
Data Analysis: The initial reaction rates are calculated for each drug concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflows
Caption: Mechanism of action of WR99210 in the folate pathway.
Caption: Experimental workflow for determining the EC50 of WR99210.
Chemical Stability Considerations
It is crucial to note that the chemical stability of WR99210 can impact its biological activity. A regioisomer of WR99210 has been identified that is inactive.[1][3] This inactive form can arise from rearrangement, particularly when the compound is not supplied as the hydrochloride salt or is exposed to basic conditions.[1][3] Therefore, proper storage and handling of WR99210, especially in its free base form, are essential to ensure experimental reproducibility. The hydrochloride salt is generally more stable.[1]
Conclusion
This compound is a highly specific and potent inhibitor of the Plasmodium falciparum dihydrofolate reductase, a critical enzyme for parasite survival. Its mechanism of action, which involves the disruption of folate metabolism, has been well-characterized. The selectivity of WR99210 for the parasite enzyme over the human counterpart provides a significant therapeutic advantage and has established it as an invaluable tool in malaria research, particularly for the selection of genetically modified parasites. Understanding its molecular interactions and the nuances of resistance provides a rational basis for its potential use in combination therapies and for the development of next-generation antifolate drugs.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
The Target of WR99210 Hydrochloride in Plasmodium falciparum: A Technical Guide
An In-depth Examination of Dihydrofolate Reductase as the Key Target and Mechanisms of Resistance
This technical guide provides a comprehensive overview of the molecular target of the antimalarial drug candidate WR99210 hydrochloride in Plasmodium falciparum, the causative agent of the most severe form of malaria. This document is intended for researchers, scientists, and drug development professionals working in the field of parasitology and antimalarial drug discovery.
Executive Summary
This compound is a potent inhibitor of Plasmodium falciparum growth, with its primary and most significant molecular target being the enzyme dihydrofolate reductase (DHFR) .[1][2] In P. falciparum, DHFR is a domain of a bifunctional protein, dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is a crucial component of the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism in the parasite.[3] The selective and high-affinity binding of WR99210 to the DHFR active site effectively blocks the production of tetrahydrofolate, leading to parasite death.[1] Resistance to WR99210, although not widely reported from clinical use, can be conferred by specific point mutations in the dhfr gene.
The Molecular Target: Dihydrofolate Reductase (DHFR)
The definitive target of WR99210 in P. falciparum has been unequivocally identified as the DHFR enzyme.[1][2] This was conclusively demonstrated by experiments in which parasites transformed with the human DHFR gene exhibited a significant, approximately 4,000-fold, increase in resistance to WR99210.[4] This complementation with the human enzyme, which is less sensitive to WR99210, negates the antiparasitic effect of the drug, confirming that DHFR is the sole significant target.[5][6]
WR99210 is a highly potent inhibitor, exhibiting activity at subnanomolar concentrations against both wild-type and pyrimethamine-resistant strains of P. falciparum.[7] This broad efficacy against resistant strains has made it a valuable tool in malaria research and a candidate for further drug development.
Quantitative Analysis of WR99210 Inhibition
The potency of WR99210 has been quantified through various in vitro assays, including parasite growth inhibition and direct enzyme kinetic studies. The half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the inhibition constant (Ki) are key metrics for evaluating its efficacy.
| Parameter | P. falciparum Strain/Enzyme | Value (nM) | Reference |
| IC50 | DHFR Enzyme | <0.075 | [2] |
| EC50 | NF54 (Wild-type) | 0.056 | [1] |
| EC50 | Dd2 (Pyrimethamine-resistant) | 0.62 | [1] |
| IC50 | Dd2 (Pyrimethamine-resistant) | 0.1 | [8] |
| Ki | P. falciparum DHFR-TS | 1.1 | [8] |
| Ki | Human DHFR | 12 | [8] |
The Folate Biosynthesis Pathway in P. falciparum
WR99210 targets a critical step in the folate biosynthesis pathway of P. falciparum. Unlike their human hosts, who are folate auxotrophs and obtain folates from their diet, malaria parasites can synthesize folates de novo. This metabolic difference provides a therapeutic window for selective drug targeting. The pathway is responsible for producing tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pnas.org [pnas.org]
- 7. Plasmodium falciparum: kinetic interactions of WR99210 with pyrimethamine-sensitive and pyrimethamine-resistant dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Potent Antimalarial: A Technical History of WR99210
WR99210, a diaminodihydrotriazine derivative, emerged from the Walter Reed Army Institute of Research (WRAIR) drug discovery program as a highly potent antimalarial agent. Its unique mechanism of action, targeting the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum, offered a promising solution to the growing challenge of resistance to existing antifolate drugs. However, despite its exceptional in vitro and in vivo activity, the journey of WR99210 from a promising candidate to a discontinued (B1498344) clinical entity provides a compelling case study in the complexities of drug development.
This technical guide delves into the discovery, mechanism of action, preclinical development, and eventual discontinuation of WR9.9210 as a clinical antimalarial. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this once-promising compound.
Discovery and Initial Development
WR99210 was synthesized as part of the systematic effort by WRAIR to develop novel antimalarial compounds. The program aimed to identify agents with high efficacy against drug-resistant strains of P. falciparum.
Mechanism of Action: A Potent Inhibitor of Dihydrofolate Reductase
WR99210 exerts its antimalarial effect by potently and selectively inhibiting the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species.[1][2] This enzyme is crucial for the parasite's folate biosynthesis pathway, which is essential for DNA synthesis and replication.
The flexible side chain of WR99210 allows it to bind effectively to the active site of both wild-type and pyrimethamine-resistant strains of P. falciparum DHFR.[3] This structural feature enables it to overcome the steric hindrance that renders pyrimethamine (B1678524) ineffective against resistant parasites.[3]
Below is a diagram illustrating the folate biosynthesis pathway and the inhibitory action of WR99210.
Preclinical Efficacy: In Vitro and In Vivo Studies
WR99210 demonstrated exceptional potency against a wide range of P. falciparum strains in vitro, including those resistant to other antifolate drugs like pyrimethamine and cycloguanil.[1]
In Vitro Susceptibility of P. falciparum to WR99210
| Parasite Strain | IC₅₀ (nM) | Reference |
| FCB | 0.65 - 2.6 | [1] |
| Transformed with human DHFR | 2,660 | [1] |
IC₅₀: The half-maximal inhibitory concentration.
In Vivo Efficacy in Animal Models
Preclinical studies in animal models, particularly in Aotus monkeys, confirmed the high efficacy of WR99210.[1] These studies demonstrated that both WR99210 and its prodrug, PS-15, were significantly more potent than proguanil (B194036) and cycloguanil.[1]
The Challenge of Bioavailability and Toxicity
Despite its promising preclinical profile, the development of WR99210 was ultimately halted due to significant challenges related to its oral bioavailability and gastrointestinal toxicity.[2][3]
Early clinical trials revealed that WR99210 was poorly absorbed when administered orally, leading to low and variable plasma concentrations.[1] Furthermore, even at low doses, the drug caused severe gastrointestinal side effects in both non-human primates and humans.[2]
The high basicity of the dihydrotriazine ring in WR99210 is thought to contribute to its poor oral bioavailability.[3] A prodrug, PS-15, was developed to overcome these limitations.[1] While PS-15 showed improved bioavailability, its development was also reportedly limited.
Experimental Protocols
In Vitro Susceptibility Testing of P. falciparum
The in vitro activity of WR99210 against P. falciparum is typically determined using a standardized SYBR Green I-based fluorescence assay. This method measures parasite proliferation by quantifying the amount of parasite DNA.
Workflow for In Vitro Susceptibility Testing:
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of WR99210 against the DHFR enzyme is determined by measuring the decrease in the rate of NADPH oxidation in the presence of the inhibitor. The reaction is monitored spectrophotometrically by the decrease in absorbance at 340 nm.
DHFR Inhibition Assay Workflow:
Conclusion: A Legacy in Research
Although WR99210 did not fulfill its initial promise as a clinical antimalarial, its story is a valuable lesson in the multifaceted challenges of drug development. Its high potency and ability to overcome resistance highlighted the potential of targeting the Plasmodium DHFR enzyme. Today, WR99210 continues to be a valuable tool in malaria research, primarily as a selective agent in genetic studies of P. falciparum. The insights gained from the development of WR99210 have undoubtedly informed the design and development of subsequent generations of antifolate antimalarials.
References
- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
WR99210 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WR99210 hydrochloride, a potent inhibitor of Plasmodium falciparum dihydrofolate reductase (pfDHFR). This document consolidates key chemical and biological data, detailed experimental protocols, and visual representations of its mechanism of action to support research and development efforts in antimalarial drug discovery.
Chemical and Physical Properties
This compound is a triazine derivative that has been instrumental in the study of antimalarial drug resistance and is a valued tool for the genetic manipulation of Plasmodium parasites in laboratory settings.[1]
| Property | Value | Reference |
| CAS Number | 30711-93-4 | [2] |
| Molecular Weight | 431.14 g/mol | [2] |
| Synonyms | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride | [2] |
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
WR99210 is a folate pathway antagonist with potent activity against Plasmodium malaria parasites.[1] Its primary mechanism of action is the potent and specific inhibition of the parasitic enzyme dihydrofolate reductase (DHFR), a critical component of the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and parasite replication.[3] By binding to the active site of pfDHFR, WR99210 blocks the production of THF, thereby halting parasite growth.[1]
A key advantage of WR99210 is its high selectivity for the parasite's DHFR over the human ortholog, which contributes to its therapeutic window.[4] This selectivity is attributed to structural differences in the active sites of the respective enzymes. Furthermore, WR99210 demonstrates efficacy against P. falciparum strains that have developed resistance to other antifolate drugs like pyrimethamine (B1678524) and cycloguanil.[5] This is due to its flexible side chain, which can accommodate mutations in the pfDHFR active site that typically confer resistance to more rigid inhibitors.[6]
Signaling Pathway Diagram
The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the point of inhibition by WR99210.
Caption: Folate biosynthesis pathway in P. falciparum and inhibition by WR99210.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Susceptibility Testing of Plasmodium falciparum
This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of WR99210 against asexual blood-stage P. falciparum parasites.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax I)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microplates
-
Hypoxic incubator (5% CO2, 5% O2, 90% N2) at 37°C
-
SYBR Green I nucleic acid stain or [3H]-hypoxanthine
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Parasite Culture Preparation: Synchronize P. falciparum cultures to the ring stage with a parasitemia of 0.5-1%.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Assay Setup: Add the parasite culture (at 1% hematocrit and 0.2% parasitemia) to each well of the drug-diluted plate.[7]
-
Incubation: Incubate the plates for 72 hours in a hypoxic incubator at 37°C.[7]
-
Growth Measurement:
-
SYBR Green I Assay: After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.
-
[3H]-hypoxanthine Incorporation Assay: Add [3H]-hypoxanthine to the wells for the final 24 hours of incubation. Harvest the cells and measure incorporated radioactivity using a scintillation counter.[8]
-
-
Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the dose-response data to a suitable model using non-linear regression analysis.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This colorimetric assay measures the inhibition of pfDHFR activity by WR99210. The assay monitors the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of DHF to THF.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)[9]
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of pfDHFR, DHF, and NADPH in the assay buffer. Prepare a serial dilution of WR99210.
-
Assay Setup: In a 96-well plate, add the assay buffer, pfDHFR enzyme, and varying concentrations of WR99210. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHF and NADPH to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode using a microplate spectrophotometer.[10]
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of WR99210. Determine the percent inhibition relative to the no-inhibitor control. Calculate the IC50 value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro screening of antimalarial compounds like WR99210.
Caption: A generalized workflow for in vitro antimalarial drug screening.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. assaygenie.com [assaygenie.com]
WR99210 Hydrochloride: A Technical Guide to its Function as a Dihydrofolate Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WR99210 hydrochloride is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This guide provides an in-depth technical overview of WR99210, focusing on its mechanism of action, inhibitory activity against parasitic DHFR, and its application in research. Detailed experimental protocols and structured data are presented to facilitate its use in drug discovery and development.
Introduction: The Critical Role of Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2] THF and its derivatives are crucial one-carbon donors in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular proliferation.[3][4] The inhibition of DHFR disrupts this vital pathway, leading to cell death, making it a well-established therapeutic target for various diseases, including cancer and parasitic infections.[3][4]
WR99210 is a triazine-based antifolate compound that exhibits high affinity and selectivity for the DHFR of parasites such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii, while showing significantly weaker inhibition of human DHFR.[3][4] This selectivity provides a therapeutic window for targeting these pathogens.
Mechanism of Action: Inhibition of the Folate Pathway
WR99210 acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF.[3] This blockage halts the regeneration of THF, leading to a depletion of downstream metabolites essential for nucleotide and amino acid biosynthesis. The consequence is an arrest of DNA synthesis and cell replication, ultimately causing parasite death.
The following diagram illustrates the folate metabolic pathway and the point of inhibition by WR99210.
Quantitative Data: Inhibitory Activity of WR99210
The potency of WR99210 is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against parasitic DHFR. The following table summarizes key quantitative data.
| Target Organism/Enzyme | Strain | Parameter | Value | Reference |
| Plasmodium falciparum DHFR | - | IC50 | < 0.075 nM | [4][5] |
| Plasmodium falciparum | NF54 (sensitive) | EC50 | 0.056 nM | [3] |
| Plasmodium falciparum | Dd2 (resistant) | EC50 | 0.62 nM | [3] |
| Toxoplasma gondii | - | IC50 | ~50 nM | [4] |
| Human DHFR | - | - | Weakly interacts | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of WR99210.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified recombinant DHFR (from the target organism)
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of WR99210 in DMSO.
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of WR99210 to the test wells. Include a vehicle control (DMSO) and a positive control (e.g., methotrexate).
-
Add the purified DHFR enzyme to all wells except for the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Add NADPH to all wells.
-
Initiate the reaction by adding DHF to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition against the logarithm of the WR99210 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Growth Inhibition Assay against Plasmodium falciparum
This assay determines the efficacy of WR99210 against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay, which measures parasite DNA content.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
SYBR Green I lysis buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of WR99210 in complete medium in a 96-well plate.
-
-
Parasite Culture Addition:
-
Add synchronized ring-stage parasites at a final parasitemia of 0.5% and 2% hematocrit to each well.
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Staining:
-
Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
-
Measurement:
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Plot the percentage of growth inhibition against the logarithm of the WR99210 concentration.
-
Determine the EC50 value using non-linear regression analysis.[3]
-
In Vivo Efficacy Study in a Mouse Model
This protocol outlines a general procedure for assessing the in vivo efficacy of WR99210 in a murine malaria model.
Materials:
-
Laboratory mice (e.g., Swiss Webster)
-
Rodent malaria parasite (e.g., Plasmodium berghei)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Positive control drug (e.g., chloroquine)
Procedure:
-
Infection:
-
Infect mice intraperitoneally with parasitized red blood cells.
-
-
Treatment:
-
Randomize infected mice into treatment groups.
-
Administer WR99210, vehicle, or positive control drug daily for a set period (e.g., 4 days), typically starting 2-4 hours post-infection.
-
-
Monitoring:
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
-
Monitor animal health and survival.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia compared to the vehicle control group.
-
Assess the increase in mean survival time for treated groups.
-
Experimental Workflow for DHFR Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and evaluation of novel DHFR inhibitors like WR99210.
Conclusion
This compound serves as a powerful research tool and a lead compound for the development of novel antifolate drugs. Its high potency and selectivity for parasitic DHFR make it particularly valuable for studying the folate pathway in pathogens and for the selection of genetically modified parasites in the laboratory. The detailed protocols and data presented in this guide are intended to support researchers in leveraging the full potential of WR99210 in their scientific endeavors.
References
An In-depth Technical Guide to the Core Principles of WR99210 for Parasite Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for utilizing the antimalarial compound WR99210 as a powerful tool for the selection of genetically modified parasites, with a primary focus on Plasmodium falciparum.
Executive Summary
WR99210 is a highly potent and specific inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism. The profound difference in sensitivity to WR99210 between the parasite's DHFR and the human ortholog forms the basis of its use as a robust selectable marker in parasite genetics. By introducing a gene encoding human DHFR (hDHFR) into parasites, researchers can confer resistance to WR99210, allowing for the positive selection of successfully transfected organisms. This technique has become a cornerstone of modern molecular parasitology, enabling a wide range of genetic manipulations to study gene function, drug resistance, and parasite biology.
Mechanism of Action of WR99210
WR99210, a dihydrotriazine, exerts its parasiticidal effect by targeting the DHFR domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium.[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for a variety of one-carbon transfer reactions. These reactions are indispensable for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), as well as for the biosynthesis of purines and certain amino acids.
By binding with high affinity to the active site of the parasite DHFR, WR99210 competitively inhibits the reduction of DHF, leading to a depletion of the THF pool. This cessation of essential biosynthetic pathways ultimately results in parasite death. Notably, the only significant target of WR99210 in P. falciparum has been demonstrated to be the parasite's DHFR enzyme.[2][3][4][5][6]
The Principle of WR99210-Based Parasite Selection
The utility of WR99210 as a selection agent stems from the differential sensitivity of the parasite and human DHFR enzymes. While WR99210 is a potent inhibitor of the parasite DHFR, with IC50 values in the nanomolar to sub-nanomolar range, it interacts only weakly with human DHFR.[1] This selective toxicity allows for the use of the human dhfr gene as a dominant selectable marker.
The process involves the introduction of a plasmid vector into the parasite that contains the coding sequence for hDHFR, typically alongside a gene of interest. Following transfection, the parasite population is exposed to WR99210. Untransformed parasites, lacking the hDHFR gene, are unable to survive the drug pressure and are eliminated from the culture. In contrast, parasites that have successfully incorporated and are expressing the hDHFR gene can bypass the inhibitory effect of WR99210 on the endogenous parasite DHFR and continue to proliferate. This results in the selection and enrichment of a population of genetically modified parasites. Expression of hDHFR can confer a dramatic increase in resistance to WR99210, in some cases by as much as 4,000-fold.[4]
Quantitative Data on WR99210 Activity and Selection
The efficacy of WR99210 as both an antimalarial and a selection agent is underscored by quantitative data from numerous studies. The following tables summarize key inhibitory concentrations and transfection efficiencies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of WR99210 against Plasmodium spp.
| Parasite Species | Strain | DHFR Genotype | IC50 (nM) | Reference |
| P. falciparum | NF54 | Wild-type | 0.056 | [7] |
| P. falciparum | Dd2 | N51I, C59R, S108N | 0.62 | [7] |
| P. falciparum | FCB | Wild-type | ~2.6 (fully effective) | [4] |
| P. falciparum | 3D7 | Wild-type | ~1.1 (Ki) | [8] |
| P. falciparum | V1/S | N51I, C59R, S108N, I164L | 1.1 | [8] |
| P. falciparum | B1G9 (Dd2 + hDHFR) | Dd2 mutant + hDHFR | 860 | |
| P. vivax | Wild-type | Wild-type | 0.53 | |
| Human | HeLa Cells | - | 6300 |
Table 2: Transfection Efficiency and Success Rates with WR99210 Selection
| Parasite Species | Transfection Method | Transfection Efficiency/Success Rate | Reference |
| P. berghei | Nucleofector Technology | 10⁻³ to 10⁻⁴ | |
| P. falciparum | Pre-loading Erythrocytes | 9.59 x 10⁻⁶ (relative efficiency) | [1] |
| P. falciparum | Spontaneous Uptake | 100% success in study | [7] |
| P. falciparum | Electroporation (Wu et al.) | 100% success in study | |
| P. falciparum | Electroporation (Fidock et al.) | 25% success in study |
Experimental Protocols
Preparation of WR99210 Stock Solutions
-
Source of WR99210: It is crucial to obtain WR99210 from a reliable source, as some commercial stocks have been reported to be inactive due to the presence of a regioisomer. Jacobus Pharmaceuticals is a frequently cited source of active compound.
-
Solubilization: WR99210 is typically dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 50 µM). Gentle heating at 37°C may be required to fully dissolve the compound. Alternatively, some protocols describe dissolving it in tissue culture-grade water to create a working stock.
-
Storage: Aliquots of the stock solution should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided.
Selection of Transfected P. falciparum
-
Parasite Culture: Prior to transfection, P. falciparum cultures are synchronized, typically to the ring stage.
-
Transfection: Plasmids containing the hDHFR expression cassette and the gene of interest are introduced into the parasites using standard methods such as electroporation of infected or uninfected erythrocytes.
-
Initiation of Drug Pressure: WR99210 is added to the parasite culture 24 to 48 hours post-transfection. A common working concentration for the selection of P. falciparum is 2.5 nM. This can be adjusted based on the parasite line's intrinsic sensitivity (e.g., 1.5 nM for parasites with wild-type dhfr).
-
Selection Timeline: The duration of drug pressure varies depending on the desired genetic modification:
-
Episomal Plasmids: Continuous pressure with 2.5 nM WR99210 is maintained until a resistant parasite population emerges.
-
Stable Integration (non-CRISPR): Continuous selection is applied until parasites are growing well. This is often followed by 2-3 cycles of drug withdrawal (2 weeks) and re-application to select for stable integrants.
-
CRISPR/Cas9-mediated Marker-free Editing: A short selection period of 4 to 6 days is typically sufficient.
-
CRISPR/Cas9-mediated Integration: Selection is maintained until the edited parasites have recovered and are growing robustly.
-
-
Monitoring Parasite Growth:
-
Microscopy: Giemsa-stained thin blood smears are prepared regularly (e.g., twice a week) to monitor the disappearance of untransfected parasites and the subsequent emergence of a resistant population. Parasites often become undetectable for a period (e.g., 6-7 days) before resistant parasites reappear, typically between 8 and 20 days post-transfection.
-
Reporter Assays: If the transfection plasmid includes a reporter gene (e.g., luciferase), assays can be performed on culture aliquots to quantitatively track the growth of transfected parasites.
-
Flow Cytometry: Staining with nucleic acid dyes like SYBR Green I or ethidium (B1194527) bromide allows for accurate quantification of parasitemia by flow cytometry.
-
Mandatory Visualizations
Diagram of the Plasmodium falciparum Folate Pathway and WR99210 Inhibition
Caption: Folate pathway in P. falciparum and the inhibitory action of WR99210 on DHFR.
Experimental Workflow for WR99210 Selection of Transgenic Parasites
Caption: Workflow for selecting transgenic parasites using WR99210.
Logical Relationship of WR99210 Resistance Mechanism
References
- 1. Comparison of the absolute and relative efficiencies of electroporation-based transfection protocols for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Plasmodium falciparum dilution cloning through efficient quantification of parasite numbers and c-SNARF detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transfection of rodent malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pberghei.nl [pberghei.nl]
- 8. researchgate.net [researchgate.net]
Navigating the Safety and Handling of WR99210 Hydrochloride Powder: A Technical Guide for Researchers
WR99210 hydrochloride, a potent dihydrofolate reductase (DHFR) inhibitor, is a valuable tool in parasitology research, particularly for the selection of genetically modified Plasmodium species. While an effective antimalarial drug candidate, its handling in a laboratory setting necessitates a thorough understanding of its safety profile and proper handling procedures to minimize exposure and ensure researcher safety. This guide provides an in-depth overview of the safety and handling guidelines for this compound powder, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the salt form of the active free base, WR99210. While detailed physical properties are not extensively reported in publicly available literature, key chemical data has been identified.
| Property | Value | Source |
| Chemical Name | 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine hydrochloride | [1] |
| Synonyms | BRL 6231 | [2] |
| Molecular Formula | C₁₄H₁₈Cl₃N₅O₂ · HCl | |
| Molecular Weight | 431.14 g/mol | |
| CAS Number | 30711-93-4 | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear, may require warming) |
Toxicological Profile and Hazard Identification
The toxicological properties of this compound have not been fully investigated[2]. One supplier's Safety Data Sheet (SDS) states that it is not classified as a hazardous substance or mixture[2]. However, this should be interpreted with caution, as historical preclinical and clinical trial data indicate potential for adverse effects.
Key Toxicological Information:
-
Human and Animal Data: Preclinical and clinical trials of WR99210 as an antimalarial drug were halted due to adverse events, including severe gastrointestinal side effects in both nonhuman primates and humans, even at low doses[1].
-
In Vitro Cytotoxicity: Studies have shown that WR99210 exhibits low cytotoxicity to human foreskin fibroblasts[3].
Given the discrepancy between the supplier's SDS and historical clinical data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if ingested, inhaled, or comes into contact with skin.
Recommended Safety and Handling Procedures
A comprehensive safety workflow should be established for handling this compound powder, from receipt to disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A laboratory coat should be worn.
Engineering Controls:
-
All handling of this compound powder, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
-
An accessible safety shower and eyewash station should be available[2].
Storage and Stability:
-
Store the powder in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[2].
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years) or 4°C for shorter periods (up to 2 years)[2].
-
The compound is reported to be unstable in solution, and freshly prepared solutions are recommended for experimental use[2][3].
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Spill and Disposal Procedures
Spill Response:
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully sweep up the spilled powder and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate decontaminating agent.
Waste Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with institutional and local regulations for chemical waste.
Experimental Protocols and Considerations
While specific safety-related experimental protocols for this compound are not detailed in the available literature, researchers should be aware of the compound's chemical stability. The hydrochloride salt is generally more stable than the free base. Stocks and concentrates of WR99210 should be monitored for the presence of an inactive regioisomer, especially if not supplied as the hydrochloride salt or if exposed to basic conditions which may promote rearrangement[1][4].
Note: This guide is intended for informational purposes and should be supplemented by a thorough review of the supplier's Safety Data Sheet and internal institutional safety protocols before handling this compound. A comprehensive risk assessment should be conducted for any new experimental procedure involving this compound.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: WR99210 Hydrochloride for Plasmodium falciparum Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
WR99210 hydrochloride is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS), a critical enzyme in the folate biosynthesis pathway essential for parasite DNA synthesis and survival.[1][2][3] Due to its high affinity for the parasite enzyme and significantly lower affinity for the human ortholog, WR99210 is widely utilized as a positive selectable marker in P. falciparum transfection experiments.[1][4][5] Transfection plasmids are engineered to carry the human DHFR (hDHFR) gene, which confers resistance to WR99210, allowing for the selective growth of successfully transformed parasites.[1][3][6]
This document provides detailed protocols for the use of this compound in P. falciparum transfection, including recommended concentrations, selection timelines, and critical quality control considerations.
Mechanism of Action
WR99210 acts as a folate antagonist, specifically binding to the active site of the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-TS enzyme in P. falciparum.[1] This binding event blocks the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of thymidylate, purines, and some amino acids. The depletion of the tetrahydrofolate pool ultimately inhibits DNA synthesis and leads to parasite death. The selectivity of WR99210 arises from structural differences between the parasite and human DHFR enzymes.[1] Plasmids containing the hDHFR gene express the human enzyme, which is not effectively inhibited by WR99210, thus enabling transfected parasites to survive in the presence of the drug.[5][6]
Quantitative Data Summary
The effective concentration of WR99210 for selection can vary depending on the parasite strain, the transfection system, and the specific experimental goals. Below is a summary of concentrations reported in the literature.
| Parameter | Concentration | Context | Reference |
| Standard Selection | 2.5 nM | For selection of parasites expressing hDHFR. | [7][8][9][10] |
| 5 µM | Used in some earlier protocols for selection. | [11][12] | |
| Low Concentration Selection | 1.5 nM | Sufficient if parasites express wild-type P. falciparum DHFR. | [7] |
| EC50 (Wild-Type Parasites) | ~0.65 nM - 2.6 nM | Effective concentration for 87-100% inhibition of non-transformed FCB strain parasites. | [13] |
| Resistance Fold-Change | ~4,000-fold | Increase in resistance to WR99210 in parasites transformed with hDHFR. | [6] |
Experimental Protocols
Preparation of WR99210 Stock Solution
Materials:
-
This compound (e.g., from Jacobus Pharmaceutical Company)[7][11]
-
Tissue culture-grade water or complete culture medium (CM)[7][9]
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Protocol:
-
Dissolve this compound in tissue culture-grade water to a stock concentration of 10 mg/mL (25.4 mM).[9]
-
Prepare working stocks of 25 µM by diluting the main stock in sterile water.[7]
-
Sterile-filter the working stock solution using a 0.22 µm filter.
-
Aliquot the sterile working stock into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or at 4°C for up to 4 weeks.[9]
Critical Note on Quality: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[1][14] This can lead to failed selection experiments. It is crucial to source WR99210 from a reliable supplier and to monitor for efficacy. If selection fails, consider the possibility of an inactive compound.[1][14]
P. falciparum Transfection and Selection Protocol
This protocol outlines a general workflow for electroporation-based transfection followed by WR99210 selection.
Materials:
-
Synchronized P. falciparum culture at ring stage (e.g., 3D7 or Dd2 strains)
-
Plasmid DNA carrying the hDHFR selectable marker (50-100 µg per transfection)[9]
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Cytomix electroporation buffer[7]
-
WR99210 working stock solution (25 µM)
Protocol:
Day 0: Transfection
-
Prepare a highly synchronous culture of P. falciparum at the ring stage with a parasitemia of 5-10%.[8]
-
Harvest infected red blood cells (iRBCs) by centrifugation.
-
Wash the iRBC pellet once with 1x Cytomix.[9]
-
Resuspend the iRBC pellet in 300-400 µL of 1x Cytomix.[7]
-
Add 50-100 µg of plasmid DNA to the iRBC suspension.[9]
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Electroporate the cells using appropriate settings (e.g., 0.31 kV, 950 µF).[7]
-
Immediately after electroporation, transfer the contents of the cuvette to a culture flask or plate containing complete culture medium and fresh RBCs.
-
Incubate the culture under standard conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
Day 1-2: Recovery
-
The day after transfection, replace the culture medium.
-
Allow the parasites to recover for 24-48 hours post-transfection without drug pressure.[11][12]
Day 2 onwards: WR99210 Selection
-
Begin drug selection by adding WR99210 to the culture medium to a final concentration of 2.5 nM.[7][8][9]
-
Maintain continuous drug pressure by replacing the medium with fresh WR99210-containing medium every 24-48 hours.
-
Monitor the parasite culture by Giemsa-stained blood smears. Typically, parasites will become undetectable for a period following drug addition.[7][8]
-
Continue to maintain the culture with regular medium changes and the addition of fresh RBCs as needed.
-
Drug-resistant parasites typically reappear within 3-4 weeks post-transfection.[7] Once a stable population of transfected parasites is established, the culture can be expanded.
Visualizations
Caption: Mechanism of WR99210 action and hDHFR-mediated resistance.
Caption: Workflow for P. falciparum transfection using WR99210.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lineu.icb.usp.br [lineu.icb.usp.br]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pnas.org [pnas.org]
- 7. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. A Method for Rapid Genetic Integration into Plasmodium falciparum Utilizing Mycobacteriophage Bxb1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of WR99210 Hydrochloride Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of WR99210 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), particularly effective against the DHFR of Plasmodium falciparum, a major target in malaria drug development.[1][2] Adherence to proper preparation techniques is crucial for ensuring the compound's stability and the reproducibility of experimental results.
Critical Considerations
Recent studies have highlighted the potential for WR99210 to undergo regioisomerization, which leads to a dramatic loss of biological activity.[3][4][5] The hydrochloride salt form of WR99210 is more stable and less prone to this isomerization compared to the free base.[4] It is also recommended to use freshly prepared solutions, as the compound can be unstable in solution.[6] Furthermore, the use of high-purity, anhydrous, and newly opened DMSO is advised, as hygroscopic DMSO can negatively affect solubility.[6]
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of a this compound stock solution.
| Parameter | Value | Source(s) |
| Molecular Weight | 431.14 g/mol | [1][7] |
| Solubility in DMSO | 2 mg/mL to 55 mg/mL | [2][6][7][8] |
| Recommended Solvent | Anhydrous, high-purity DMSO | [6] |
| Storage of Powder | -20°C for up to 3 years | [8] |
| Storage of Stock Solution | -80°C for up to 1 year | [8] |
Experimental Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.31 mg of the compound (see calculation below).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid solubilization.[2][8]
-
Aliquotting: Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber vials). This minimizes the need for repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage.[8] For short-term use, some protocols suggest storage at -20°C.[3]
Calculation for a 10 mM Stock Solution:
To calculate the mass of this compound needed to prepare a 10 mM stock solution, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
Mass (g) = 0.01 mol/L x 0.001 L x 431.14 g/mol = 0.00431 g = 4.31 mg
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway targeted by WR99210.
References
- 1. biocat.com [biocat.com]
- 2. This compound(47326-86-3 free base) | TargetMol [targetmol.com]
- 3. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. WR99210 | BRL 6231 | Orally available DHFR inhibitor | TargetMol [targetmol.com]
Optimal Working Concentration of WR99210 for In Vitro Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of WR99210 for in vitro culture, with a primary focus on its application as a selective agent for Plasmodium falciparum and its activity against other parasites like Toxoplasma gondii.
WR99210 is a potent and highly selective inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides and certain amino acids, making it a key target for antimicrobial agents. WR99210 exhibits potent activity against various parasitic protozoa, particularly Plasmodium species, including strains resistant to other antifolates like pyrimethamine.[1][3] Its selectivity stems from a significantly higher affinity for the parasite's DHFR enzyme compared to the human homolog, ensuring low toxicity to mammalian cells at effective concentrations.[1][2][4]
Data Presentation: Quantitative Summary
The effective concentration of WR99210 can vary depending on the parasite species, strain, and the specific application (e.g., growth inhibition versus selection of transgenic parasites). The following tables summarize key quantitative data from published literature.
Table 1: In Vitro Inhibitory Concentrations of WR99210 against Parasites
| Parasite | Strain | Assay Type | IC50 Value | Reference |
| Plasmodium falciparum | NF54 | SYBR Green I | 0.056 nM | [2] |
| Plasmodium falciparum | Dd2 | SYBR Green I | 0.62 nM | [2] |
| Plasmodium falciparum | FCB | Not Specified | ~2.6 nM (fully effective) | [3] |
| Plasmodium vivax | Wild-type | Yeast Growth | 5.3 x 10⁻⁷ M (530 nM) | [5] |
| Toxoplasma gondii | Tachyzoites | Not Specified | ~50 nM | [1] |
Table 2: Working Concentrations for Selection of Transfected Plasmodium falciparum
| Application | Parasite Background | Recommended Concentration | Reference |
| Selection of parasites expressing human DHFR (hDHFR) | Wild-type P. falciparum DHFR | 1.5 nM | [6] |
| Selection of parasites expressing hDHFR | General Use | 2.5 nM | [6][7] |
| General growth inhibition studies | Dd2 strain | 10 nM | [8] |
Table 3: Cytotoxicity Data
| Cell Line | Organism | Metric | Concentration | Reference |
| Human Foreskin Fibroblasts | Human | Low Cytotoxicity | 0-100 nM | [1] |
| Human Fibroblast HT1080 cells | Human | IC50 | 6300 nM | [4] |
Signaling Pathway and Mechanism of Action
WR99210 targets the folate biosynthesis pathway by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and serine). By blocking DHFR, WR99210 depletes the pool of THF, leading to the cessation of DNA synthesis and cell death.
Caption: Mechanism of action of WR99210 via inhibition of DHFR.
Experimental Protocols
Protocol 1: Preparation of WR99210 Stock Solutions
Caution: It has been reported that some commercial stocks of WR99210 may contain an inactive regioisomer.[2][9] It is crucial to source WR99210 from a reliable supplier (e.g., Jacobus Pharmaceuticals, as cited in several studies) or to verify its activity.[2][6] The compound is also noted to be unstable in solution, so freshly prepared solutions are recommended.[1]
-
Reconstitution: Dissolve WR99210 powder in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or as per supplier instructions).
-
Working Stocks: Prepare aqueous working stocks from the primary stock. For example, create a 25 µM working stock by diluting the primary stock in sterile, tissue culture-grade water.[6]
-
Aliquoting and Storage: Aliquot the working stock into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[6]
Protocol 2: Determination of IC50 using a SYBR Green I-based Assay
This protocol is adapted from standard malaria SYBR Green I assays.[2]
Caption: Workflow for determining the IC50 of WR99210.
Methodology:
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the culture to approximately 0.2% parasitemia and 1% hematocrit in complete culture medium.[6]
-
Drug Dilution: In a 96-well plate, prepare serial two-fold dilutions of WR99210 in complete culture medium. Include drug-free wells as negative controls.
-
Incubation: Add the prepared parasite culture to each well of the drug-diluted plate. Incubate the plate for 72 hours under standard malaria culture conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).[6]
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and contains the DNA-intercalating dye SYBR Green I, which will stain the parasite DNA.
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with appropriate filters (e.g., 485 nm excitation and 530 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[2]
Protocol 3: Selection of Transfected P. falciparum Expressing a Drug-Resistant Marker
This protocol is for the positive selection of parasites that have been successfully transfected with a plasmid carrying a drug-resistance cassette, such as the human dihydrofolate reductase (hDHFR) gene, which confers resistance to WR99210.[6][7]
Caption: Workflow for selecting transfected parasites with WR99210.
Methodology:
-
Initiate Selection: Approximately 24 hours after transfection of P. falciparum with a plasmid containing the hDHFR resistance marker, add complete culture medium containing the appropriate concentration of WR99210 (e.g., 2.5 nM).[6][7]
-
Continuous Pressure: Maintain the parasites under continuous drug pressure. Change the medium every 24-48 hours, always replacing it with fresh medium containing WR99210.
-
Monitoring: Monitor the parasite culture by making thin blood smears and staining with Giemsa. After the initial addition of the drug, parasitemia is expected to decrease and become undetectable for a period.[6]
-
Recovery of Resistant Parasites: Continue to culture the cells under drug selection. Transfected, resistant parasites will eventually begin to grow and become detectable in blood smears, which can take several weeks.
-
Expansion: Once a stable population of resistant parasites is established, they can be expanded for further experiments.
These protocols and data provide a robust framework for the effective use of WR99210 in in vitro parasite culture. Researchers should optimize concentrations based on their specific parasite strains and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WR99210 Selection of Stable Parasite Lines
Introduction
WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor, highly effective against the DHFR enzyme of various parasites, including Plasmodium and Babesia species.[1][2][3] Its mechanism of action involves binding to the DHFR active site, which blocks the production of tetrahydrofolate, an essential cofactor in nucleotide synthesis, thereby halting parasite replication.[4] WR99210 interacts only weakly with human DHFR (hDHFR), creating a significant therapeutic window.[4] This selectivity is exploited in molecular biology to select for genetically modified parasites.[4][5] By transfecting parasites with a plasmid carrying the human dhfr gene (hdhfr), researchers can confer resistance to WR99210.[1][4] When the transfected parasite population is exposed to the drug, only the parasites that have successfully incorporated and are expressing the hdhfr gene survive, leading to the generation of a stable transgenic parasite line.[1][6][7]
Data Presentation: WR99210 Parameters for Parasite Selection
The effective concentration and conditions for WR99210 selection can vary depending on the parasite species and strain. The following tables summarize key quantitative data for preparing and using WR99210.
Table 1: Recommended Concentrations for In Vitro Selection
| Parasite Species | Strain | Recommended Concentration | Reference |
|---|---|---|---|
| Plasmodium falciparum | General | 2.5 nM | [8] |
| Plasmodium falciparum | Wild-type P. falciparum dhfr | 1.5 nM | [8] |
| Plasmodium falciparum | General | 40 ng/mL | [6] |
| Plasmodium berghei | Wild-type | 6.25 ng/mL (0.016 µM) | [9] |
| Babesia divergens | General | Not specified, but hdhfr-WR99210 system is effective |[10][11] |
Table 2: Half-Maximal Effective Concentration (EC₅₀) Data
| Parasite Species | Strain | EC₅₀ of WR99210 (from Jacobus Pharm.) | Reference |
|---|---|---|---|
| Plasmodium falciparum | NF54 (antifolate-sensitive) | 0.056 nM | [4] |
| Plasmodium falciparum | Dd2 (antifolate-resistant mutations) | 0.62 nM | [4] |
| Plasmodium falciparum | FCB (non-transformed) | ~0.65 nM | [3] |
| Plasmodium falciparum | FCB (transformed with hdhfr) | >2,660 nM |[3] |
Table 3: Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent | Tissue culture-grade water or DMSO | [8][9] |
| Stock Concentration | 25 µM in water | [8] |
| Storage | Store sterile-filtered aliquots at -80 °C |[8] |
Signaling Pathways and Experimental Workflows
Mechanism of WR99210 Selection
The diagram below illustrates the selective action of WR99210. In wild-type parasites, the drug inhibits the native DHFR enzyme, disrupting folate metabolism and leading to cell death. In transgenic parasites, the expressed human DHFR is insensitive to WR99210, allowing folate metabolism to continue and ensuring parasite survival.
General Experimental Workflow
This diagram outlines the complete workflow for generating stable parasite lines using WR99210 selection, from initial parasite culture to the final validation of the transgenic line.
Experimental Protocols
Protocol 1: Preparation of WR99210 Stock Solution
This protocol describes the preparation of a concentrated stock solution of WR99210 for use in cell culture.
-
Materials
-
Equipment
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
-
Biological safety cabinet
-
-80 °C freezer
-
-
Procedure
-
In a biological safety cabinet, weigh the required amount of WR99210 powder (Molecular Weight: 394.35 g/mol ).[8]
-
Dissolve the powder in sterile, tissue culture-grade water to a final concentration of 25 µM.[8] For example, to make 1 mL of a 25 µM stock, dissolve 0.00986 mg of WR99210 in 1 mL of water.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date.
-
Store the aliquots at -80 °C for long-term use.[8] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Transfection of Plasmodium falciparum
This protocol provides a general method for introducing plasmid DNA into P. falciparum cultures via electroporation.
-
Materials
-
Equipment
-
Procedure
-
Prepare a synchronized parasite culture to be predominantly at the ring stage with ~5% parasitemia on the day of transfection.[8]
-
Resuspend 50 µg of each plasmid DNA directly in 1x Cytomix.[8]
-
Prepare "DNA loaded" red blood cells. Mix 0.175 mL of packed erythrocytes with the plasmid DNA in an incomplete cytomix solution in a 0.2 cm electroporation cuvette.[6]
-
Electroporate the cells. A commonly used condition is 0.31 kV and 960 µF.[6]
-
Immediately after electroporation, transfer the contents of the cuvette to a well in a 6-well plate.[8]
-
Allow the RBCs to settle, then gently remove the supernatant and replace it with fresh, complete culture medium.[8]
-
Add the synchronized ring-stage parasite culture to the electroporated RBCs.
-
Place the culture plate in the 37 °C incubator under the appropriate gas mixture.[6]
-
Allow the parasites to recover and invade the new RBCs for 24-48 hours before starting drug selection.[8][13]
-
Protocol 3: WR99210 Selection of Stable Transfectants
This protocol details the process of applying WR99210 to select for parasites that have successfully integrated the resistance marker.
-
Materials
-
Transfected parasite culture (from Protocol 2)
-
Complete culture medium
-
WR99210 stock solution (from Protocol 1)
-
Fresh, non-infected RBCs
-
-
Equipment
-
37 °C incubator with gas supply
-
Microscope for preparing and reading Giemsa-stained blood smears
-
Culture plates or flasks
-
-
Procedure
-
Day 0: Transfection day.
-
Day 2: Add complete culture medium containing the final desired concentration of WR99210 (e.g., 2.5 nM for P. falciparum).[8][13] From this point forward, maintain continuous drug pressure until a stable, resistant population emerges.[13]
-
Days 3-10: Monitor the culture daily by making thin blood smears. Parasitemia should drop significantly, and parasites may become undetectable by day 6 or 7.[8] This indicates that non-transfected parasites are being killed. Continue daily media changes with WR99210.
-
Day 11 onward: Replenish the culture with fresh RBCs once a week to replace old or lysed cells.[13]
-
Days 12-28: Continue to monitor for the re-emergence of parasites by making blood smears twice a week.[13] Resistant parasites typically reappear between 2 to 4 weeks post-transfection.
-
Once parasitemia is consistently detectable and increasing, expand the culture by adding more fresh media and RBCs. The parasite population is now considered stable.
-
After a stable line is established, it can be cryopreserved. It is good practice to maintain a low level of drug pressure in the culture to prevent the loss of the episomal plasmid.
-
References
- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A regulatable transgene expression system for cultured Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable expression of green fluorescent protein and targeted disruption of thioredoxin peroxidase-1 gene in Babesia bovis with the WR99210/dhfr selection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High efficacy in vitro selection procedure for generating transgenic parasites of Plasmodium berghei using an antibiotic toxic to rodent hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of a stable transfection and gene targeting system in Babesia divergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment of a stable transfection and gene targeting system in Babesia divergens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
Application Notes and Protocols for Long-Term Storage and Stability of WR99210 Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR99210 is a potent inhibitor of the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical component of the parasite's folate synthesis pathway.[1] Its high efficacy against both wild-type and drug-resistant strains of P. falciparum makes it a valuable tool in malaria research and a lead compound for novel antifolate drug development. However, the utility of WR99210 is contingent upon its stability, as degradation or isomerization can lead to a significant loss of activity.
A primary concern with WR99210 is its potential for regioisomerization to an inactive form. This rearrangement is particularly problematic when the compound is not in its hydrochloride salt form or is exposed to basic conditions.[1][2] Therefore, careful preparation, storage, and handling of WR99210 hydrochloride solutions are paramount to ensure the integrity and reproducibility of experimental results.
These application notes provide detailed protocols for the long-term storage of this compound solutions and methods to assess their stability over time.
Data Presentation: Storage and Stability of this compound Solutions
The following tables summarize the recommended storage conditions and provide a template for recording stability data. Due to the limited availability of specific long-term quantitative stability data in the public domain, Table 2 presents a hypothetical stability profile to illustrate how such data should be presented. Researchers are encouraged to generate their own stability data based on their specific solution preparations and storage conditions.
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) | High solubility and compatibility with in vitro assays. |
| Concentration | 1-10 mM (stock solution) | Minimizes the number of freeze-thaw cycles and allows for accurate serial dilutions. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation and solvent evaporation.[1][3] |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Container | Amber glass or polypropylene (B1209903) tubes | Protects from light and prevents adsorption to the container surface. |
| pH | Maintain acidic or neutral pH | Minimizes the risk of regioisomerization, which is promoted by basic conditions.[1][2] |
Table 2: Hypothetical Long-Term Stability Data for this compound in DMSO (10 mM) at -20°C
| Time Point (Months) | Purity by HPLC (%) | Regioisomer (%) | Appearance of Solution |
| 0 | 99.5 | <0.1 | Clear, colorless |
| 3 | 99.3 | <0.1 | Clear, colorless |
| 6 | 99.1 | 0.2 | Clear, colorless |
| 12 | 98.8 | 0.4 | Clear, colorless |
| 24 | 98.2 | 0.8 | Clear, colorless |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
Objective: To develop and validate an RP-HPLC method to assess the purity of this compound and detect the presence of its inactive regioisomer and other degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Dilute the this compound stock solution to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Standard Preparation: Prepare a fresh solution of a this compound reference standard at the same concentration as the sample.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the reference standard solution to determine the retention time of the active WR99210.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of the regioisomer or other degradation products. The inactive regioisomer is known to have a different retention time than the active compound.[1]
-
-
Data Analysis:
-
Calculate the purity of the this compound solution by determining the peak area of the main peak as a percentage of the total peak area.
-
Quantify the percentage of the regioisomer and any other impurities.
-
Protocol 3: Forced Degradation Studies
Objective: To assess the intrinsic stability of this compound by subjecting it to various stress conditions. This helps to identify potential degradation pathways and validate the stability-indicating nature of the analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. (Note: WR99210 is known to be susceptible to base-catalyzed regioisomerization).[1][2]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound under the stress conditions described above.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using the validated stability-indicating RP-HPLC method (Protocol 2) and UV-Vis spectroscopy.
-
Compare the chromatograms and spectra of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, storage, and stability assessment of this compound solutions.
Caption: Inhibition of the Plasmodium folate synthesis pathway by this compound.
References
Application Notes and Protocols: Determination of IC50 of WR99210 Against Different Parasite Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against various parasitic protozoa, including Plasmodium species and Toxoplasma gondii. As a triazine-based antifolate, its mechanism of action involves the disruption of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in these organisms.[1][2] The emergence of parasite resistance to existing antifolate drugs like pyrimethamine (B1678524) has necessitated the evaluation of alternative inhibitors such as WR99210.[3] These application notes provide a comprehensive overview of the in vitro efficacy of WR99210 against different parasite strains, detailed protocols for determining its half-maximal inhibitory concentration (IC50), and a visualization of its mechanism of action.
Data Presentation: IC50 Values of WR99210
The following table summarizes the reported IC50 values of WR99210 against various strains of Plasmodium falciparum, Plasmodium vivax, and Toxoplasma gondii. This data facilitates a comparative analysis of the drug's potency across different parasite species and strains, including those with known drug resistance mutations.
| Parasite Species | Strain | Relevant Genotype / Mutations in dhfr | IC50 (nM) | Reference(s) |
| Plasmodium falciparum | FCB | Not specified | ~0.65 - 2.6 | [1][4] |
| Plasmodium falciparum | Dd2 | Pyrimethamine-resistant | Not explicitly stated, but sensitive | [5] |
| Plasmodium falciparum | 7G8 | Pyrimethamine-resistant | Not explicitly stated, but sensitive | [5] |
| Plasmodium falciparum | HB3 | Pyrimethamine-sensitive | Not explicitly stated, but sensitive | [5] |
| Plasmodium falciparum | D10 | Pyrimethamine-sensitive | Not explicitly stated, but sensitive | [5] |
| Plasmodium vivax | Wild-type | - | 1.8 ± 0.2 x 10⁻⁹ M (1.8 nM) | [6][7][8] |
| Plasmodium vivax | N50I | Single mutant | 2.5 ± 0.4 x 10⁻⁹ M (2.5 nM) | [6][7][8] |
| Plasmodium vivax | F57L | Single mutant | 2.0 ± 0.3 x 10⁻⁹ M (2.0 nM) | [6][7][8] |
| Plasmodium vivax | S58R | Single mutant | 1.9 ± 0.3 x 10⁻⁷ M (190 nM) | [6][7][8] |
| Plasmodium vivax | S117N | Single mutant | 1.9 ± 0.3 x 10⁻¹⁰ M (0.19 nM) | [6][7][8] |
| Plasmodium vivax | I173L | Single mutant | 2.2 ± 0.4 x 10⁻⁹ M (2.2 nM) | [6][7][8] |
| Plasmodium vivax | N50I + S117N | Double mutant | 2.2 ± 0.4 x 10⁻¹⁰ M (0.22 nM) | [6][7][8] |
| Plasmodium vivax | S58R + S117N | Double mutant | 2.1 ± 0.3 x 10⁻⁸ M (21 nM) | [6][7][8] |
| Plasmodium vivax | S58R + I173L | Double mutant | 2.5 ± 0.4 x 10⁻⁷ M (250 nM) | [6][7][8] |
| Plasmodium vivax | S117N + I173L | Double mutant | 2.5 ± 0.4 x 10⁻¹⁰ M (0.25 nM) | [6][7][8] |
| Plasmodium vivax | S58R + S117N + I173L | Triple mutant | 2.8 ± 0.5 x 10⁻⁸ M (28 nM) | [6][7][8] |
| Plasmodium vivax | 57L+58R+61M+117T | Quadruple mutant | 1.66 x 10⁻⁷ M (166 nM) | [7][8] |
| Toxoplasma gondii | RH | Wild-type | ~50 | [9] |
Experimental Protocols
Two standard methods for determining the IC50 of antimalarial compounds against P. falciparum are the SYBR Green I-based fluorescence assay and the [³H]-hypoxanthine incorporation assay.
Protocol 1: SYBR Green I-Based Fluorescence Assay[10][11][12]
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA through the intercalation of the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax I, L-glutamine, HEPES, and hypoxanthine)
-
Washed human erythrocytes (O+)
-
WR99210 stock solution (in DMSO)
-
Control antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified, airtight container and gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of WR99210 and control drugs in complete medium in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate.
-
Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).
-
-
Assay Initiation:
-
Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in complete medium.
-
Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Place the plate in a humidified, airtight container and flush with the gas mixture.
-
Incubate at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, freeze the plate at -20°C or -80°C and then thaw to lyse the red blood cells.
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. Protect from light.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Average the fluorescence readings from the triplicate wells for each concentration.
-
Subtract the average fluorescence of the background control from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (100% growth).
-
Plot the percentage of inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: [³H]-Hypoxanthine Incorporation Assay[4][13][14][15][16]
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA.
Materials:
-
P. falciparum culture (asynchronous or synchronized)
-
Complete parasite culture medium
-
Washed human erythrocytes (O+)
-
WR99210 stock solution (in DMSO)
-
[³H]-hypoxanthine (specific activity ~1-5 Ci/mmol)
-
96-well microplates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
-
Humidified, airtight container and gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
Procedure:
-
Drug Plate Preparation:
-
Prepare serial dilutions of WR99210 in complete medium in a 96-well plate.
-
Include drug-free and background control wells as described in the SYBR Green I protocol.
-
-
Assay Initiation:
-
Adjust the parasite culture to a final parasitemia of 0.5% and a hematocrit of 2.5% in complete medium.
-
Add 200 µL of the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Place the plate in a gassed, humidified chamber and incubate at 37°C for 24 hours.
-
-
Radiolabeling:
-
Add 25 µL of complete medium containing 0.5 µCi of [³H]-hypoxanthine to each well.
-
Return the plate to the incubator and continue incubation for an additional 18-24 hours.
-
-
Harvesting:
-
After the total incubation period (42-48 hours), freeze the plate at -20°C to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-hypoxanthine.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each triplicate.
-
Determine the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and performing a non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of WR99210.
Folate Biosynthesis Pathway and Mechanism of Action of WR99210
References
- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining Cell Viability Following WR99210 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and some amino acids.[1][2] By blocking the reduction of dihydrofolate to tetrahydrofolate, WR99210 disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[1][2] This mechanism makes it a compound of interest in cancer research and a known antimalarial agent.[3][4] These application notes provide a detailed protocol for assessing the cytotoxic effects of WR99210 on mammalian cell lines using a standard cell viability assay.
Mechanism of Action of WR99210
WR99210 exerts its biological effect by competitively inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary building blocks for DNA and RNA synthesis. Inhibition of DHFR by WR99210 leads to a depletion of the THF pool, which in turn halts DNA replication and repair, ultimately inducing cell death.[1][2]
Experimental Protocols
This section details a protocol for determining cell viability upon treatment with WR99210 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to quantify the metabolic activity of cells, which serves as an indicator of cell viability.[5]
Materials
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WR99210 (hydrochloride salt recommended for better solubility)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
WR99210 Preparation and Treatment:
-
Prepare a stock solution of WR99210 in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of WR99210 in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 0.1 nM to 100 µM) to determine the IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of WR99210.
-
Include control wells: one set with medium and vehicle (DMSO) only (negative control) and another set with medium only (background control).
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the expected drug effect.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
After this incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50:
-
Plot the percentage of cell viability against the logarithm of the WR99210 concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of WR99210 that inhibits cell viability by 50%.
-
Data Presentation
| Organism/Allele | IC50 (M) | Reference |
| Plasmodium vivax (Wild-type DHFR) | 5.3 x 10⁻⁷ | [8] |
| Plasmodium falciparum (Transformed with human DHFR) | > 2,660 x 10⁻⁹ | [9] |
| Plasmodium falciparum (Nontransformed) | 0.65 x 10⁻⁹ | [9] |
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro efficacy of the DHFR inhibitor WR99210 on cell viability. Adherence to this standardized methodology will enable researchers to generate reliable and reproducible data on the dose-dependent cytotoxic effects of this compound. The provided diagrams illustrate the mechanism of action and the experimental workflow, offering a clear guide for professionals in drug development and cancer research.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: WR99210 Hydrochloride Selection Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with WR99210 hydrochloride in selection experiments. WR99210 is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This makes it an effective selection agent for cells successfully transfected with a resistant version of the dhfr gene, often the human dhfr (hDHFR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of dihydrofolate reductase (DHFR).[1][2][3] In many parasitic organisms like Plasmodium falciparum, DHFR is a critical enzyme for the synthesis of tetrahydrofolate, a precursor required for DNA synthesis and cell proliferation.[2] By inhibiting DHFR, WR99210 blocks this pathway, leading to cell death. In selection experiments, a plasmid carrying a gene for a WR99210-resistant DHFR (such as human DHFR) is introduced into the target cells.[2][4] Successfully transfected cells will express the resistant DHFR and survive in the presence of WR99210, while untransfected cells will be eliminated.
Q2: Why is my this compound selection not working?
There are several potential reasons for selection failure:
-
Inactive Compound: A primary cause of failure is the chemical instability of WR99210. It can undergo regioisomerization to an inactive form that has the same mass but a different structure, rendering it unable to bind effectively to the DHFR active site.[2][5][6] This has been a noted issue with some commercial stocks, particularly those not supplied as the hydrochloride salt.[2][5][7]
-
Improper Storage and Handling: WR99210 is sensitive to storage conditions. It should be stored at -20°C and protected from moisture.[1][3] Solutions are unstable and should be freshly prepared for each experiment.[1]
-
Incorrect Concentration: The optimal concentration of WR99210 can vary depending on the cell type and the specific DHFR allele being selected against. It is crucial to perform a dose-response (kill curve) experiment to determine the minimal concentration that effectively kills untransfected cells.
-
Cell Culture Conditions: Factors such as the type of culture medium can influence the efficacy of the drug. For example, high concentrations of hypoxanthine (B114508) in the medium can affect the outcome of selections with other antifolates.[7]
-
Transfection Efficiency: Low transfection efficiency will result in a low number of resistant colonies. It is important to optimize your transfection protocol before starting selection experiments.
Q3: How can I check the quality of my this compound?
While advanced chemical analysis like NMR is the most definitive method to confirm the correct isomer, some simpler methods can indicate potential issues.[2][5] You can compare your compound to a known active source using techniques like thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC), as the active and inactive isomers will have different retention times.[2][5][6] UV-visible spectroscopy can also show differences between the isomers.[2][6] If you suspect an issue with your stock, contacting the supplier for quality control data is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No cell death in untransfected control. | Inactive WR99210 (isomerization). | Purchase this compound from a reputable source. The hydrochloride salt is more stable.[2][5] Consider testing a new batch. |
| Improper storage or handling. | Store powder at -20°C, desiccated.[3] Prepare fresh stock solutions in an appropriate solvent like DMSO and use immediately.[1] | |
| Incorrect drug concentration. | Perform a dose-response curve to determine the optimal lethal concentration for your specific cell line. | |
| All cells die, including transfected cells. | WR99210 concentration is too high. | Reduce the concentration of WR99210 used for selection. Refer to your dose-response curve. |
| Low expression of the resistance marker. | Ensure your expression vector provides strong, constitutive expression of the resistant dhfr gene. | |
| Transient expression of the resistance marker. | If using transient transfection, the plasmid may be lost over time. For stable cell lines, ensure the plasmid has integrated into the genome. | |
| High background of non-resistant colonies. | WR99210 concentration is too low. | Increase the concentration of WR99210. Ensure the selection pressure is maintained. |
| Incomplete cell killing before plating. | Allow sufficient time for the drug to kill all non-resistant cells before proceeding with downstream applications. | |
| Cross-contamination. | Ensure proper aseptic technique to prevent contamination with non-transfected cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound powder should be stored at -20°C under desiccated conditions.[3]
-
To prepare a stock solution, dissolve the powder in anhydrous DMSO to a concentration of 10 mM.[7] Some sources suggest that gentle warming at 37°C for a few minutes can aid in dissolution if the solution appears cloudy.[7]
-
It is highly recommended to prepare fresh solutions for each experiment as the compound is unstable in solution.[1]
-
If storage of the stock solution is necessary, aliquot into small volumes and store at -80°C to minimize freeze-thaw cycles.
Protocol 2: Determination of Optimal WR99210 Concentration (Kill Curve)
-
Plate your untransfected cells at a low density in a multi-well plate (e.g., 96-well).
-
Prepare a serial dilution of this compound in your culture medium. A typical starting range for sensitive cells is 0.1 nM to 100 nM.
-
Add the different concentrations of WR99210 to the wells. Include a no-drug control.
-
Incubate the cells for a period sufficient to allow for cell death, typically 5-7 days.
-
Assess cell viability using a suitable method (e.g., MTT assay, trypan blue exclusion, or direct microscopic observation).
-
The optimal concentration for selection is the lowest concentration that results in complete cell death of the untransfected population.
Visualizations
Signaling Pathway: Mechanism of WR99210 Action
Caption: Mechanism of WR99210 inhibition of the folate pathway.
Experimental Workflow: Troubleshooting WR99210 Selection
Caption: A logical workflow for troubleshooting failed WR99210 selections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
troubleshooting cloudy WR99210 hydrochloride solution
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing issues with cloudy WR99210 hydrochloride solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy?
A cloudy solution typically indicates one of four main issues:
-
Incomplete Dissolution: The compound has not fully dissolved in the solvent. This can be due to using a suboptimal solvent, incorrect solvent quality (e.g., wet DMSO), or insufficient solubilization techniques.
-
Precipitation: The compound has fallen out of solution after initial dissolution. This is often caused by supersaturation (concentration is too high), changes in temperature, or adding the stock solution to an aqueous buffer in which it is less soluble.[1][2]
-
Compound Instability: WR99210 is known to be unstable in solutions.[3] Exposure to basic conditions may promote rearrangement to an inactive regioisomer, which could potentially affect solubility.[4][5]
-
Contamination: Particulates from glassware, the solvent, or other sources can cause a cloudy appearance.
Q2: What is the recommended solvent and concentration for this compound?
The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[4] Since DMSO is hygroscopic (absorbs water from the air), using a fresh, anhydrous grade is critical for achieving maximum solubility.[3] Stock solutions are typically prepared at concentrations up to 10 mM in DMSO.[4]
Q3: How should I prepare a stock solution to avoid cloudiness?
It is recommended to prepare solutions fresh for use.[3] For higher concentrations (e.g., 5 mg/mL), ultrasonic agitation (sonication) may be necessary to fully dissolve the compound.[3] Always use high-purity, anhydrous DMSO and ensure your glassware is scrupulously clean and dry.
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store the solid powder at -20°C under desiccated conditions.
-
Stock Solutions: If storage is necessary, aliquot stock solutions in DMSO and store at -20°C.[4] However, be aware that the compound is unstable in solution, and fresh preparation is strongly advised.[3] Repeated freeze-thaw cycles should be avoided as this can promote precipitation of compounds in DMSO.[6]
Q5: Could the cloudiness be a sign of compound degradation?
While cloudiness is more often a physical issue (precipitation), chemical instability is a known characteristic of WR99210.[3] The hydrochloride salt form is more stable than the free base.[4] Exposure to basic conditions can cause the compound to rearrange into a less active regioisomer, and this change could potentially impact its physical properties.[4][5] If you suspect degradation, it is best to discard the solution and prepare a fresh one from the powder stock.
Troubleshooting Guide
If you encounter a cloudy solution, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for a cloudy WR99210 HCl solution.
Data Summary
Table 1: Solubility of this compound
| Solvent | Max Concentration | Notes | Reference |
| DMSO | 5 mg/mL (~12.7 mM) | Requires sonication for dissolution. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO negatively impacts solubility. | [3] |
| DMSO | 10 mM | Stock solutions prepared at this concentration have been used successfully in cell culture. | [4] |
| Tetrahydrofuran:Methanol (2:1 v/v) | >3 mg/mL | Used for specific analytical experiments like HPLC and TLC where higher solubility was needed. Not recommended for biological assays. | [4] |
Experimental Protocol
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a standard stock solution for use in biological experiments.
Materials:
-
This compound powder (stored at -20°C, desiccated)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a new, unopened bottle
-
Sterile, conical microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-Weighing Preparation: Allow the container of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Carefully weigh the desired amount of this compound. The molecular weight of the hydrochloride salt is 431.14 g/mol . For 1 mL of a 10 mM stock, you will need 4.31 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulates.
-
If particulates remain, place the vial in a bath sonicator at room temperature and sonicate for 5-10 minutes.[3]
-
Repeat visual inspection. The solution should be clear and free of any visible solids.
-
-
Usage and Storage:
-
It is strongly recommended to use the solution immediately after preparation.[3]
-
If short-term storage is unavoidable, aliquot the solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Mechanism of Action
WR99210 is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), particularly the form found in Plasmodium species, the causative agent of malaria.[4][7][8] DHFR is a critical enzyme in the folate synthesis pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of nucleotides (like dTMP, a precursor to DNA) and certain amino acids. By inhibiting DHFR, WR99210 depletes the parasite's supply of THF, thereby halting DNA synthesis and replication.[4][9]
Caption: Inhibition of the folate pathway by this compound.
References
- 1. youtube.com [youtube.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Malarial Dihydrofolate Reductase as Drug Target - Proteopedia, life in 3D [proteopedia.org]
reasons for WR99210 inactivity from commercial sources
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210.
Troubleshooting Guides
Issue: WR99210 shows little to no activity against Plasmodium falciparum in vitro.
This is a frequently encountered issue and is often linked to the chemical integrity of the WR99210 stock.
Question-and-Answer Troubleshooting:
1. Have you verified the chemical identity and purity of your WR99210 stock?
-
Primary Cause of Inactivity: The most common reason for the inactivity of commercially sourced WR99210 is the presence of a dihydrotriazine regioisomer .[1][2][3][4] This isomer has the same molecular formula as WR99210 but a different structural arrangement, which prevents it from binding effectively to the active site of its target, the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1][5]
-
Recommendation: It is crucial to verify the identity of your WR99210 stock, especially if it was not supplied as a hydrochloride salt or has been exposed to basic conditions, which can promote rearrangement to the inactive isomer.[1][2][3]
2. How can the active WR99210 be distinguished from its inactive regioisomer?
-
Analytical Methods: While high-resolution mass spectrometry (HRMS) cannot distinguish between the two isomers due to their identical molecular formulae, several other analytical techniques can be employed.[1][2]
-
Thin-Layer Chromatography (TLC): The active and inactive isomers exhibit different retention factors (Rf).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The two isomers will have different retention times.
-
UV-Visible Spectroscopy: The UV absorption spectra of the active and inactive forms are different. Active WR99210 shows a characteristic plateau between 230-240 nm and a shoulder between 250-260 nm.[1]
-
-
Recommendation: If you suspect you have an inactive batch, consider using one of these methods to analyze your stock.
3. Is your WR99210 properly solubilized?
-
Solubility Issues: Some users have reported that WR99210 from certain commercial sources can be difficult to dissolve in DMSO, appearing cloudy.
-
Recommendation: Ensure your WR99210 is fully dissolved. Gentle warming (e.g., 37°C) may aid in solubilization. However, be cautious with heating as it could potentially affect compound stability.
Frequently Asked Questions (FAQs)
What is the mechanism of action of WR99210?
WR99210 is an antifolate drug that specifically targets and inhibits the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-TS enzyme in Plasmodium species.[1] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides (like dTMP) and certain amino acids, which are required for DNA replication and parasite survival. By inhibiting DHFR, WR99210 depletes the parasite's THF pool, leading to cell death.
Why is WR99210 selective for the parasite's DHFR over human DHFR?
WR99210 exhibits high selectivity for the parasite DHFR-TS, interacting only weakly with human DHFR.[1] This selectivity is the basis for its use as an antimalarial agent and as a selection marker in genetic modification of parasites expressing human DHFR.
What are the common causes of WR99210 inactivity from commercial sources?
The primary cause is the presence of an inactive regioisomer.[1][2][3][4] This can occur during synthesis or due to improper storage conditions, especially if the compound is in its free base form or exposed to a basic pH.[1][2]
What are the expected EC50 values for active WR99210 against sensitive P. falciparum strains?
Active WR99210 is potent, with reported 50% effective concentrations (EC50) in the low nanomolar to subnanomolar range for sensitive parasite lines.[1][5] In contrast, the inactive regioisomer is ineffective even at micromolar concentrations.[1][5]
Data Presentation
Table 1: Comparison of Active WR99210 and its Inactive Regioisomer
| Feature | Active WR99210 | Inactive Regioisomer |
| Biological Activity | Potent antimalarial activity (low nM EC50) | Ineffective even at µM concentrations |
| Target Binding | Binds tightly and specifically to the P. falciparum DHFR active site | Fits poorly and in varied orientations in the DHFR active site |
| Molecular Formula | Identical | Identical |
| Distinguishing Analytical Methods | Different retention factors/times in TLC and RP-HPLC; specific UV-vis spectrum | Different retention factors/times in TLC and RP-HPLC; distinct UV-vis spectrum |
Experimental Protocols
Protocol: In Vitro Drug Susceptibility Testing using the SYBR Green I Assay
This protocol is adapted from the WorldWide Antimalarial Resistance Network (WWARN) procedures and is a common method for assessing the in vitro efficacy of antimalarial compounds.
1. Materials and Reagents:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)
-
WR99210 stock solution (e.g., in DMSO) and serial dilutions
-
96-well flat-bottom microplates
-
Lysis buffer with SYBR Green I (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
2. Experimental Workflow:
-
Plate Preparation: Prepare serial dilutions of WR99210 in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected red blood cells (background control).
-
Parasite Addition: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of ~0.5% and a hematocrit of ~1%.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubation (Staining): Incubate the plate in the dark at room temperature for at least 1 hour.
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence values against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualization
References
- 1. iddo.org [iddo.org]
- 2. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WR99210 Regioisomerization Testing
This guide provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the regioisomerization of the antimalarial compound WR99210. Inactive regioisomers in commercial stocks can lead to unexpected experimental failure, making quality control crucial.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is WR99210 regioisomerization?
A1: WR99210 is an antimalarial drug candidate that targets the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum.[1][2] Regioisomerization is a chemical rearrangement where the active WR99210 molecule (compound 1) converts into an inactive structural isomer (compound 2).[1][3] This inactive form has the same molecular formula and mass but a different atomic arrangement, which prevents it from binding effectively to the parasite's DHFR active site.[1][3][4]
Q2: Why is my WR99210 from a commercial source not working?
A2: Several research groups have reported that some commercial batches of WR99210 contain a high proportion of an inactive regioisomer.[1][2][4][5] This isomer is ineffective even at micromolar concentrations, whereas pure, active WR99210 is typically potent in the sub-nanomolar range.[1][2][4] The presence of this isomer is a primary cause of experimental failure when using WR99210 for parasite selection or inhibition assays.[1]
Q3: How can I quickly check if my WR99210 stock has isomerized?
A3: The most accessible methods for a quick quality control check are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible (UV-Vis) Spectroscopy.[1]
-
RP-HPLC can separate the active WR99210 from its inactive isomer based on different retention times.[1]
-
UV-Vis Spectroscopy can detect differences in the absorption spectra of the two compounds, particularly in the 230-240 nm range.[1][3]
Q4: Can I use High-Resolution Mass Spectrometry (HRMS) to detect the regioisomer?
A4: No. HRMS is not suitable for distinguishing between WR99210 and its regioisomer. Both compounds have identical molecular formulae and therefore the same exact mass.[1][3][6] While HRMS can confirm the purity of a sample with respect to contaminants of a different mass, it cannot differentiate between these two isomers.
Q5: What is the most definitive method to confirm the structure of WR99210 and its isomer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[1] Techniques including 1H, 13C, and 15N NMR can unambiguously confirm the correct structure of active WR99210 and identify the rearranged structure of the inactive regioisomer.[1][2][3][4]
Q6: How can I prevent my WR99210 stock from isomerizing?
A6: The regioisomerization can be promoted by exposure to basic conditions.[1][2][3][4] To minimize this risk, it is recommended to obtain and maintain WR99210 as a hydrochloride salt.[1][3][4] Stocks should be stored appropriately, and exposure to non-acidic or basic aqueous solutions for prolonged periods should be avoided.
Part 2: Analytical Protocols and Methodologies
Method 1: Reverse-Phase HPLC (RP-HPLC) Analysis
This method is highly effective for separating and quantifying the active WR99210 from its inactive regioisomer.
Experimental Protocol
The following protocol is based on a validated method for separating the two isomers.[1]
| Parameter | Specification |
| Column | Agilent SB-C3, 3.5-μm, 300-Å, 0.3- by 100-mm capillary column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Elute from 20% B to 100% B over 15 minutes |
| Flow Rate | 6 μl/min |
| Detection Wavelength | 290 nm (with diode array spectral acquisition from 220-400 nm) |
| Sample Preparation | A primary stock solution of 3.4 mg/ml in tetrahydrofuran-methanol (2:1 vol/vol) can be used.[1][6] |
Data Interpretation
The two isomers will have distinct retention times under these conditions.[1]
| Compound | Expected Retention Time (t R ) |
| WR99210 (Active Isomer 1) | ~13.7 minutes |
| Inactive Regioisomer 2 | ~13.1 minutes |
Method 2: UV-Visible Spectroscopy
UV-Vis spectroscopy provides a rapid, non-destructive method to screen WR99210 stocks. While less definitive than HPLC, it can reveal characteristic spectral differences.
Experimental Protocol
-
Dissolve the WR99210 sample in a suitable solvent (e.g., DMSO, as used in biological assays).[1]
-
Acquire the absorption spectrum from approximately 220 nm to 400 nm using a diode array spectrophotometer.
-
Analyze the resulting spectrum, paying close attention to the specified regions.
Data Interpretation
Clear differences in the absorption patterns can be observed.[1] The active WR99210 shows a distinct plateau in the 230-240 nm region, which is altered in the inactive regioisomer.[1][3] The presence of the inactive compound can be identified by an abnormal shape in this plateau and the shoulder region between 250-260 nm.[1][3]
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for absolute structural confirmation.
Experimental Protocol
-
A sufficient quantity of the purified compound (>1 mg) is required.
-
The sample is dissolved in a suitable deuterated solvent.
-
A series of one- and two-dimensional NMR experiments are performed, including 1H, 13C, 15N, COSY, HSQC, and HMBC.[1][3]
Data Interpretation
Analysis of the correlation spectra allows for the complete assignment of all atoms within the molecule's structure.[1][7] This analysis can definitively confirm if the sidechain is correctly attached to the nitrogen at position 1 (N1) of the dihydrotriazine ring (active WR99210) or if it has rearranged to an amino group nitrogen (inactive regioisomer).[1]
Part 3: Troubleshooting Guide
Issue 1: Unexpected HPLC Results
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column.- Incorrect mobile phase pH.[8] | - Use a high-purity silica (B1680970) column.- Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to suppress silanol (B1196071) ionization.[8] |
| Shifting Retention Times | - Change in mobile phase composition.- Column temperature fluctuations.- Column degradation.[9] | - Prepare fresh mobile phase daily.- Use a column oven for stable temperature control.- Replace the column if performance continues to degrade. |
| Poor Peak Resolution | - Column is overloaded.- Incorrect mobile phase composition.- Tubing between column and detector is too long.[9] | - Reduce the amount of sample injected.- Verify the mobile phase gradient and composition.- Minimize the length and internal diameter of post-column tubing. |
| Ghost Peaks | - Late elution from a previous injection.- Contamination in the mobile phase or sample.[10] | - Extend the run time or add a column flushing step to your gradient method.- Filter all samples and use high-purity solvents. |
Issue 2: Ambiguous UV-Vis Spectra
If the UV-Vis spectrum is unclear, it may be due to low sample concentration or the presence of interfering impurities. Ensure your sample concentration is adequate and run a solvent blank to rule out background absorbance. If ambiguity persists, rely on the more definitive HPLC method for confirmation.
Issue 3: Solubility Problems with WR99210
Some users have reported that WR99210 can be difficult to dissolve in DMSO, appearing cloudy.[5] If this occurs, gentle heating to 37°C for a few minutes may help clarify the solution.[5] Always filter your sample after dissolution and before injection into an HPLC system to prevent blockages.[11]
Part 4: Visual Guides and Workflows
Caption: Logical workflow for investigating suspected WR99210 inactivity.
Caption: Simplified diagram showing the key structural difference in isomers.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
Navigating WR99210 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with the antimalarial compound WR99210. The information is designed to help you optimize your experimental design, interpret your results accurately, and troubleshoot any unexpected outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with WR99210, providing potential causes and recommended solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Complete lack of or significantly reduced WR99210 activity (IC50 in the micromolar range instead of nanomolar) | Inactive Regioisomer: A common issue is the presence of an inactive regioisomer of WR99210. This isomer is structurally similar but binds poorly to the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1] | Verify Compound Integrity: Use analytical methods to check for the presence of the inactive isomer. Techniques like UV-visible spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), and thin-layer chromatography (TLC) can differentiate between the active compound and its inactive form.[1] When preparing stock solutions, ensure the compound is fully dissolved. For the hydrochloride salt, use of basic conditions should be avoided as this may promote rearrangement to the inactive isomer. |
| High variability in IC50 values between experiments | Inconsistent Media Composition: The composition of the culture medium, particularly the concentration of serum or serum substitutes, can influence drug activity. Different batches of serum or serum albumin can have varying compositions. | Standardize Media Components: Whenever possible, use a consistent source and lot of serum or serum substitute (e.g., Albumax I/II). If switching between serum-containing and serum-free media, be aware that this can alter drug susceptibility and should be validated. |
| Unexpected parasite survival at high WR99210 concentrations | Folate Pathway Substrates: While WR99210 activity is not significantly antagonized by physiological concentrations of folic acid or folinic acid, extremely high, non-physiological concentrations of these components in the media could potentially interfere with the drug's mechanism of action.[2] | Use Physiological Folate Levels: Ensure that the concentration of folic acid and folinic acid in your culture medium is within the physiological range. Standard RPMI 1640 contains appropriate levels for most P. falciparum culture. |
| Difficulty in dissolving WR99210 for stock solutions | Solubility Issues: WR99210 can be difficult to dissolve, especially the free base form. | Proper Solubilization Technique: For the hydrochloride salt, sterile, tissue culture-grade water is a suitable solvent. For the free base, dimethyl sulfoxide (B87167) (DMSO) is commonly used. Ensure the compound is fully dissolved before making further dilutions. Gentle warming may aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of WR99210?
A1: WR99210 is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1] By binding to the DHFR active site, it blocks the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism, thereby inhibiting parasite replication.[1]
Q2: Why is WR99210 commonly used as a selectable marker in P. falciparum genetics?
A2: WR99210 is an effective selectable marker because it is highly potent against the parasite's DHFR-TS but interacts only weakly with the human DHFR enzyme.[1] This selectivity allows for the positive selection of parasites that have been successfully transfected with a plasmid carrying the human dhfr gene, as these transfectants will be resistant to WR99210 while untransfected parasites are killed.[1]
Q3: How does the presence of serum in the culture medium affect the activity of WR99210?
A3: While direct quantitative data on the impact of serum on WR99210 IC50 values is limited, the composition of the culture medium is known to influence the in vitro susceptibility of P. falciparum to various antimalarial drugs. For some drugs, IC50 values can be almost twice as high in media containing Albumax compared to human serum. Therefore, it is crucial to maintain consistency in the type and concentration of serum or serum substitute used in your experiments to ensure reproducible results.
Q4: Does folic acid or folinic acid in the culture medium interfere with WR99210 activity?
A4: Studies have shown that physiological concentrations of folic acid and folinic acid do not significantly antagonize the action of WR99210 against P. falciparum. This is attributed to the high affinity of WR99210 for the parasite's DHFR-TS enzyme.
Q5: What are the typical IC50 values for active WR99210 against P. falciparum?
A5: The 50% inhibitory concentration (IC50) of active WR99210 is in the low nanomolar to sub-nanomolar range for antifolate-sensitive P. falciparum strains. For example, the NF54 strain has a reported EC50 of approximately 0.056 nM. Strains with certain DHFR mutations that confer resistance to other antifolates, like the Dd2 strain, may show a slightly higher IC50, around 0.62 nM.[1] In stark contrast, the inactive regioisomer can have an EC50 in the micromolar range (e.g., 1.25 µM for NF54).[1]
Quantitative Data Summary
Table 1: Comparative Activity of WR99210 and its Inactive Regioisomer
| Compound | P. falciparum Strain | EC50 (nM) | 95% Confidence Interval (nM) | Fold Difference in Activity |
| Active WR99210 | NF54 | 0.056 | 0.029 - 0.103 | - |
| Inactive Regioisomer | NF54 | 1250 | 1010 - 1570 | ~22,321x less active |
| Active WR99210 | Dd2 | 0.62 | 0.580 - 0.671 | - |
| Inactive Regioisomer | Dd2 | 547 | 525 - 571 | ~882x less active |
Data sourced from Remcho et al., Antimicrobial Agents and Chemotherapy, 2021.[1]
Experimental Protocols
Protocol 1: In Vitro WR99210 Susceptibility Assay using SYBR Green I
This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of WR99210 against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI 1640 supplemented with serum or Albumax, L-glutamine, HEPES, and hypoxanthine)
-
WR99210 stock solution (in an appropriate solvent like DMSO or sterile water)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare Drug Dilutions: Perform serial dilutions of the WR99210 stock solution in complete culture medium directly in the 96-well plate. Include drug-free wells as a negative control.
-
Prepare Parasite Inoculum: Dilute the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) in complete culture medium.
-
Incubation: Add the parasite inoculum to each well of the 96-well plate containing the drug dilutions. Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for SYBR Green I.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Visualizations
Caption: Troubleshooting workflow for reduced WR99210 activity.
Caption: WR99210 inhibits the P. falciparum folate pathway.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antimalarial triazine WR99210 and the prodrug PS-15: folate reversal of in vitro activity against Plasmodium falciparum and a non-antifolate mode of action of the prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Transfection Efficiency with WR99210 Selection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using WR99210 for the selection of transfected Plasmodium falciparum.
Troubleshooting Guide
Q1: Why are no viable parasites observed after WR99210 selection?
Possible Causes and Solutions:
-
Ineffective WR99210 Stock: Commercial stocks of WR99210 can sometimes be inactive due to regioisomerization, where the compound rearranges into a form that does not effectively bind to the parasite's dihydrofolate reductase (DHFR).[1][2] It is crucial to ensure the quality and efficacy of your WR99210 stock. If you suspect an issue, consider sourcing WR99210 from a reputable supplier like the Jacobus Pharmaceutical Company, which has been shown to provide the active compound.[1]
-
Incorrect WR99210 Concentration: The concentration of WR99210 is critical for successful selection. A concentration that is too high can kill all parasites, including those that have been successfully transfected, while a concentration that is too low will result in the survival of untransfected parasites. The recommended concentration for selecting parasites expressing human DHFR (hDHFR) is typically 2.5 nM.[3][4]
-
Low Transfection Efficiency: If the initial transfection efficiency is extremely low, the number of parasites that have successfully taken up the plasmid may be insufficient to establish a viable population under drug pressure. Consider optimizing your transfection protocol.[4][5][6][7][8]
-
Poor Parasite Health: The health of the parasite culture before transfection is a critical factor. Ensure you start with a healthy, synchronized culture with high ring-stage parasitemia.[5][9]
Q2: My untransfected control parasites are surviving the WR99210 selection. What is going wrong?
Possible Causes and Solutions:
-
Sub-optimal WR99210 Concentration: As mentioned above, a WR99210 concentration that is too low will not effectively kill untransfected parasites. Verify the concentration of your working stock and ensure it is being diluted correctly.
-
Degraded WR99210: WR99210 solutions, especially when stored improperly or for extended periods, can degrade. It is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Inactive WR99210 Stock: An inactive batch of WR99210 will fail to kill any parasites.[1][2]
Q3: The outgrowth of resistant parasites is very slow. How can I speed up the process?
Possible Causes and Solutions:
-
Low Initial Transfection Efficiency: A lower number of initially transfected parasites will naturally lead to a longer time for the culture to recover and grow to a detectable level. Optimizing the transfection protocol to increase the number of initially transfected parasites can significantly reduce outgrowth time.[4]
-
Sub-optimal Culture Conditions: Ensure that the culture conditions, including media changes, hematocrit, and gas mixture, are optimal for P. falciparum growth. Regular media changes are crucial, especially after the addition of the drug.[9]
-
Plasmid Copy Number: The level of resistance to WR99210 can be dependent on the copy number of the plasmid expressing hDHFR.[10][11] Factors that influence plasmid replication and maintenance can affect the rate of outgrowth.
Frequently Asked Questions (FAQs)
What is WR99210 and how does it work for parasite selection?
WR99210 is a potent antimalarial drug that acts as a folate pathway antagonist.[1] It specifically targets and inhibits the dihydrofolate reductase (DHFR) domain of the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum.[1][12] This inhibition blocks the production of tetrahydrofolate, which is essential for DNA synthesis and parasite survival.[1]
For selection purposes, a plasmid carrying the human dhfr (hDHFR) gene is transfected into the parasites.[1][3] The human DHFR enzyme is significantly less sensitive to WR99210 than the parasite's enzyme.[1][12] Therefore, only parasites that have been successfully transfected with the hDHFR-expressing plasmid can survive in the presence of WR99210, making it a powerful positive selectable marker.[1][13]
What is the typical concentration of WR99210 used for selection?
The most commonly used concentration of WR99210 for the selection of P. falciparum transfected with a plasmid expressing hDHFR is 2.5 nM.[3][4] However, it is always recommended to perform a dose-response curve with your specific parasite strain and WR99210 stock to determine the optimal concentration.
How do I prepare and store WR99210?
WR99210 should be dissolved in tissue culture-grade water to make a stock solution (e.g., 25 μM).[3] This stock solution should then be sterile-filtered and stored in small aliquots at -80°C to maintain its stability and prevent degradation from repeated freeze-thaw cycles.[3]
Are there any alternatives to WR99210 for selection in P. falciparum?
Yes, other selectable markers are available for P. falciparum transfection. These include:
-
Blasticidin S: Used with the blasticidin S deaminase (bsd) resistance gene.[10][11]
-
Geneticin (G418): Used with the neomycin phosphotransferase II (neo) resistance gene.[10][11]
-
Pyrimethamine: Used with a mutated P. falciparum or Toxoplasma gondii DHFR that confers resistance.[14]
-
DSM1: Used with the yeast dihydroorotate (B8406146) dehydrogenase (yDHODH) resistance gene.[4][15]
The choice of selectable marker may depend on the specific experimental design, such as the need for multiple rounds of transfection with different markers.[10][11]
Quantitative Data Summary
Table 1: Comparison of Transfection Efficiency and Outgrowth Time with Different Plasmid Loading Methods
| Transfection Method | Reporter Signal (48h post-transfection) | Days to Parasite Outgrowth (Mean ± S.E.M.) | Selection Marker |
| Standard Electroporation | Lower | Slower | WR99210 (for hDHFR) or DSM1 (for yDHODH) |
| Optimized Hypotonic Loading | Significantly Higher | Faster (P = 0.01 for WR99210 selection) | WR99210 (for hDHFR) or DSM1 (for yDHODH) |
Data synthesized from DeRocher et al., 2020.[4]
Experimental Protocols
Protocol: WR99210 Selection of Transfected P. falciparum
Materials:
-
P. falciparum culture transfected with an hDHFR-expressing plasmid.
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
WR99210 stock solution (25 μM in sterile water).[3]
-
Sterile, tissue culture-treated plates or flasks.
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
Procedure:
-
Post-Transfection Recovery: Following transfection (e.g., by electroporation), allow the parasites to recover for 48 hours in complete culture medium without any drug pressure.[4]
-
Initiation of Drug Selection: After the 48-hour recovery period, add WR99210 to the culture medium to a final concentration of 2.5 nM.[3][4]
-
Daily Monitoring and Media Change: Monitor the parasite culture daily by preparing Giemsa-stained thin blood smears. Change the medium daily, replacing it with fresh complete culture medium containing 2.5 nM WR99210.
-
Parasite Die-off: In the first few days of selection (typically up to day 6-7), you should observe a significant decrease in parasitemia as the untransfected parasites are killed.[3]
-
Maintenance of Drug Pressure: Continue to culture the parasites under constant WR99210 pressure.
-
Replenishment of Red Blood Cells: As the culture grows, it will be necessary to add fresh red blood cells to maintain an appropriate hematocrit (e.g., 2-4%).[9]
-
Outgrowth of Resistant Parasites: Continue monitoring the culture for the appearance of healthy, viable parasites. The time to outgrowth can vary depending on the initial transfection efficiency but is often observed within 3-4 weeks.
-
Expansion of Resistant Population: Once a stable population of resistant parasites is established, the culture can be expanded. It is advisable to maintain a low level of drug pressure in the culture to ensure the retention of the plasmid.
Visualizations
Caption: Mechanism of WR99210 selection in P. falciparum.
Caption: Experimental workflow for WR99210 selection.
Caption: Troubleshooting flowchart for failed WR99210 selection.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. genscript.com [genscript.com]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. A set of independent selectable markers for transfection of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A set of independent selectable markers for transfection of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Yeast Dihydroorotate Dehydrogenase as a New Selectable Marker for Plasmodium falciparum Transfection - PMC [pmc.ncbi.nlm.nih.gov]
issues with WR99210 solubility in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for working with WR99210, a potent inhibitor of dihydrofolate reductase (DHFR). Addressing the common challenges associated with its solubility in aqueous media is a primary focus.
Frequently Asked Questions (FAQs)
Q1: What is WR99210 and what is its primary mechanism of action?
WR99210 is a triazine-based antifolate compound that acts as a potent and selective inhibitor of dihydrofolate reductase (DHFR), particularly the DHFR enzyme from Plasmodium species.[1][2] Its primary mechanism involves blocking the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and some amino acids, thereby inhibiting DNA synthesis and cell proliferation.[1][2] It is widely used in malaria research as a selection agent for parasites genetically modified to express human DHFR, which is significantly less sensitive to the drug.[1][2]
Q2: I am observing precipitation when I dilute my WR99210 stock solution into my aqueous cell culture medium. What is the likely cause?
Precipitation of WR99210 upon dilution in aqueous media is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: WR99210 is a lipophilic molecule with inherently low solubility in aqueous solutions.
-
Solvent Shifting: When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
pH-Dependent Instability and Isomerization: WR99210 can undergo base-catalyzed regioisomerization to an inactive form, particularly at a pH greater than 8.[3] This inactive isomer may have different solubility characteristics. It is recommended to avoid basic conditions to prevent this rearrangement.[3]
-
Salt Form: The hydrochloride salt of WR99210 is generally more stable and is recommended over the free base to minimize the risk of isomerization.[3]
Q3: What is the recommended solvent for preparing WR99210 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing WR99210 stock solutions.[1][4] However, it is important to note that the solubility in DMSO can be limited. For higher concentration stock solutions, a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (2:1 v/v) has been reported to provide significantly better solubility.[3]
Q4: How should I store my WR99210 stock solution?
Stock solutions of WR99210 in DMSO should be stored at -20°C or -80°C.[1][4] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially affect the stability and solubility of the compound.
Troubleshooting Guide: WR99210 Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshoot and prevent precipitation of WR99210 in your experiments.
Issue 1: Immediate Precipitation Upon Dilution
Possible Cause: Rapid change in solvent polarity and exceeding the aqueous solubility limit.
Solutions:
-
Slow, Controlled Dilution: Add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This facilitates rapid and even dispersion, preventing localized high concentrations of the compound.
-
Two-Step Dilution: First, prepare an intermediate dilution of the WR99210 stock in your cell culture medium or buffer. Then, use this intermediate dilution to prepare your final working concentration.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, to minimize its effect on the experiment and to reduce the risk of precipitation.
Issue 2: Cloudiness or Precipitation Over Time
Possible Cause: Compound instability in the aqueous medium at experimental temperatures (e.g., 37°C) or gradual crystallization.
Solutions:
-
Freshly Prepare Working Solutions: It is highly recommended to prepare aqueous working solutions of WR99210 immediately before use. Avoid storing diluted aqueous solutions for extended periods.
-
pH of the Medium: Be mindful of the pH of your cell culture medium or buffer. As WR99210 is susceptible to isomerization at basic pH, ensure your medium's pH is not significantly above neutral.[3]
-
Use of Hydrochloride Salt: If you are not already, use the hydrochloride salt form of WR99210, as it is more stable.[3]
Quantitative Data Summary
The following table summarizes the available solubility data for WR99210 in various solvents. Note the significantly higher solubility in the THF:Methanol mixture compared to DMSO.
| Solvent | Reported Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ~0.2 mg/mL | Commonly used for stock solutions. |
| Tetrahydrofuran:Methanol (2:1 v/v) | >3 mg/mL | Offers significantly higher solubility for preparing concentrated stocks. |
| Aqueous Buffers (e.g., PBS, RPMI-1640) | Very low (specific data not readily available) | Prone to precipitation. Final concentration should be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of a WR99210 Stock Solution
-
Weighing: Accurately weigh the desired amount of WR99210 hydrochloride powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO or a 2:1 mixture of THF:Methanol to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of WR99210
-
Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the WR99210 stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Vortexing Dilution: While vigorously vortexing the pre-warmed medium, add the calculated volume of the WR99210 stock solution dropwise.
-
Continued Mixing: Continue to vortex or mix the solution for an additional 30-60 seconds to ensure it is thoroughly mixed.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, consider lowering the final concentration.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Signaling Pathway Inhibition by WR99210
Caption: Inhibition of the folate pathway by WR99210.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing WR99210 solutions.
Troubleshooting Logic for Precipitation
Caption: Troubleshooting logic for WR99210 precipitation.
References
- 1. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
WR99210 Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of WR99210 hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary issue concerning the stability of WR99210 is not degradation into smaller decomposition products, but rather a structural rearrangement into an inactive regioisomer.[1][2] This regioisomerization leads to a significant loss of biological activity.
Q2: What factors contribute to the degradation (regioisomerization) of WR99210?
A2: Exposure to basic (alkaline) conditions is a primary factor that promotes the rearrangement of WR99210 into its inactive isomer.[1][2] The hydrochloride salt form of WR99210 is more stable and less susceptible to this isomerization compared to the free base form.[1][2][3][4]
Q3: How does the activity of the WR99210 regioisomer compare to the active compound?
A3: The regioisomer of WR99210 is essentially inactive.[1][4] Studies have shown that the half-maximal effective concentration (EC50) of the inactive isomer can be 900- to 23,000-fold higher than that of the active WR99210 compound against Plasmodium falciparum strains.[1]
Q4: What are the recommended storage conditions for this compound?
A4: As a powder, this compound is stable when stored at -20°C for up to three years or at 4°C for up to two years.[5] Stock solutions, typically prepared in DMSO, should be stored at -20°C.[1][4] It is highly recommended to use freshly prepared solutions to ensure stability and efficacy.[5][6]
Q5: How can I detect the presence of the inactive regioisomer in my WR99210 stock?
A5: Several analytical techniques can differentiate between the active WR99210 and its inactive regioisomer. These include:
-
UV-visible Spectroscopy: The two isomers exhibit different absorbance spectra, particularly in the 230-240 nm plateau region.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active compound and its isomer have different retention times.[1][4]
-
Thin-Layer Chromatography (TLC): The isomers will show different retention factors (Rf).[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of WR99210 activity in experiments. | The compound may have converted to its inactive regioisomer. | Verify the integrity of your stock solution using analytical methods like UV-vis spectroscopy, RP-HPLC, or TLC to check for the presence of the isomer.[1][2] |
| The stock solution may have degraded over time. | It is recommended to use freshly prepared solutions of WR99210 for experiments.[5] | |
| The WR99210 was not maintained as the hydrochloride salt or was exposed to basic conditions. | Ensure you are using the hydrochloride salt form and avoid exposure to alkaline environments to prevent rearrangement.[1][2] | |
| Inconsistent experimental results between different batches of WR99210. | Different suppliers or batches may have varying levels of the inactive regioisomer. | Perform quality control on new batches of WR99210 using the analytical methods mentioned above to confirm the purity and identity of the active compound.[1] |
Quantitative Data Summary
The following table summarizes the difference in biological activity between active WR99210 and its inactive regioisomer against two strains of P. falciparum.
| Compound | P. falciparum Strain | EC50 (nM) | 95% Confidence Interval (nM) | Fold Increase in EC50 vs. Active Form |
| Active WR99210 | NF54 | 0.056 | 0.029 - 0.103 | - |
| Dd2 | 0.62 | 0.580 - 0.671 | - | |
| Inactive Regioisomer | NF54 | 1,250 | 1,010 - 1,570 | ~22,321x |
| Dd2 | 547 | 525 - 571 | ~882x |
Data sourced from a study investigating the inactivity of a commercial stock of WR99210.[1]
Experimental Protocols
Protocol for In Vitro Drug Response Assay (SYBR Green I)
This protocol is a standard method for assessing the antimalarial activity of compounds like WR99210.
-
Parasite Culture: Culture P. falciparum parasites in complete media.
-
Drug Preparation: Dissolve WR99210 in DMSO to create a stock solution. Further dilute with media to achieve the desired final concentrations.
-
Assay Plate Preparation: Add the diluted drug solutions to a 96-well plate.
-
Parasite Addition: Add parasite cultures (typically at 0.5% parasitemia and 2% hematocrit) to the wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the EC50 values by plotting the fluorescence intensity against the drug concentration.
Visual Guides
Degradation Pathway of WR99210
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Validating WR99210 Target Engagement in Parasites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of the antimalarial compound WR99210 in parasites. Experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of the available techniques.
WR99210 is a potent inhibitor of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the parasite's survival. Validating that a compound like WR99210 effectively engages its intended target is a crucial step in drug development. This guide explores the primary method for validating WR99210 target engagement and compares it with other available techniques.
Quantitative Comparison of DHFR Inhibitors
The following tables summarize the in vitro inhibitory activity of WR99210 and other dihydrofolate reductase (DHFR) inhibitors against various strains of P. falciparum. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the potency of these compounds.
Table 1: 50% Inhibitory Concentration (IC50) of Antifolates against P. falciparum Strains
| Compound | Strain | Genotype (DHFR mutations) | IC50 (nM) |
| WR99210 | NF54 | Wild-type | 0.056 |
| Dd2 | N51I, C59R, S108N | 0.62 | |
| V1/S | N51I, C59R, S108N, I164L (Quadruple mutant) | 1.1 | |
| Pyrimethamine | 3D7 | Wild-type | - |
| FCB | S108N | - | |
| K1 | N51I, C59R, S108N | - | |
| V1/S | N51I, C59R, S108N, I164L (Quadruple mutant) | > 5000 | |
| Meta-bromo analog of Pyrimethamine | V1/S | N51I, C59R, S108N, I164L (Quadruple mutant) | 37 |
Data sourced from multiple studies.[2][3][4]
Table 2: Inhibition Constant (Ki) of Antifolates against P. falciparum DHFR
| Compound | DHFR Mutant | Ki (nM) |
| WR99210 | Wild-type | 0.9 |
| Double mutant (A16V + S108T) | 3.2 | |
| Double mutant (C59R + S108T) | 0.8 | |
| Quadruple mutant (N51I + C59R + S108N + I164L) | 0.9 | |
| Pyrimethamine | Wild-type | 1.5 |
| Double mutant (A16V + S108T) | 2.4 | |
| Double mutant (C59R + S108T) | 72.3 | |
| Quadruple mutant (N51I + C59R + S108N + I164L) | 859 | |
| Meta-bromo analog of Pyrimethamine | Quadruple mutant (N51I + C59R + S108N + I164L) | 5.1 |
Data sourced from multiple studies.[3][4]
Experimental Protocols
Validation of WR99210 Target Engagement using Human DHFR Transfection
This protocol describes the gold-standard method for confirming that the parasitic DHFR is the primary target of WR99210. The principle lies in introducing the human DHFR gene into the parasite. Since human DHFR is significantly less sensitive to WR99210, transfected parasites will exhibit a high level of resistance if the drug's primary target is the parasite's own DHFR.[5][6][7][8]
Methodology:
-
Vector Construction: A plasmid vector is constructed to express human DHFR (hDHFR) under the control of P. falciparum promoter and terminator sequences.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in vitro.
-
Transfection: The hDHFR-expressing plasmid is introduced into the parasites via electroporation of infected red blood cells.
-
Drug Selection: The transfected parasite population is treated with WR99210.
-
Selection of Resistant Parasites: Only parasites that have successfully incorporated and are expressing the hDHFR gene will survive and replicate in the presence of WR99210.
-
Analysis: The level of resistance is quantified by determining the IC50 of WR99210 for the transfected parasites and comparing it to the wild-type, non-transfected parasites. A significant increase in the IC50 value validates that the parasitic DHFR is the primary target of WR99210.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically, a Tris-HCl or similar buffer at a physiological pH.
-
Substrate: Dihydrofolate (DHF).
-
Cofactor: NADPH.
-
Enzyme: Purified recombinant P. falciparum DHFR.
-
Inhibitor: WR99210 and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
The inhibitor at various concentrations is pre-incubated with the DHFR enzyme.
-
The enzymatic reaction is initiated by adding DHF and NADPH.
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The percent inhibition is plotted against the inhibitor concentration to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using methods such as Lineweaver-Burk or Dixon plots.
-
Alternative Target Validation Methods in Parasites
While the human DHFR transfection method is highly effective for validating WR99210's target, other techniques can also be employed for target identification and validation of novel compounds.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Genetic Knockout/Knockdown | The gene encoding the putative target protein is deleted or its expression is reduced. If the parasite's sensitivity to the drug is altered, it suggests the protein is the target. | Provides strong genetic evidence of target essentiality and engagement. | Can be technically challenging and time-consuming in some parasites. Not all genes are amenable to knockout. |
| In Vitro Evolution of Resistance and Whole-Genome Sequencing | Parasites are cultured under increasing concentrations of a drug to select for resistant mutants. The genomes of the resistant parasites are then sequenced to identify mutations in the target protein. | Unbiased approach to identify drug targets and resistance mechanisms. | Can be a lengthy process. Resistance may arise through mechanisms other than target mutation (e.g., drug efflux). |
| Thermal Proteome Profiling (TPP) | Based on the principle that a protein's thermal stability changes upon ligand binding. The proteome is heated to various temperatures, and the soluble fraction is analyzed by mass spectrometry to identify proteins that are stabilized or destabilized by the drug. | Allows for the unbiased, proteome-wide identification of drug targets in a cellular context. | Requires specialized equipment and expertise in proteomics. |
| Chemical Proteomics (e.g., Affinity-Based Protein Profiling) | The drug is chemically modified with a tag (e.g., biotin) and used as a "bait" to pull down its interacting proteins from a parasite lysate. The bound proteins are then identified by mass spectrometry. | Can directly identify the binding partners of a compound. | The chemical modification of the drug may alter its binding properties. Non-specific binding can be a challenge. |
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Folate metabolism pathway in P. falciparum and the inhibitory action of WR99210.
Caption: Experimental workflow for validating WR99210 target engagement in P. falciparum.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. lineu.icb.usp.br [lineu.icb.usp.br]
- 4. Proteases as antimalarial targets: strategies for genetic, chemical, and therapeutic validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Interaction of pyrimethamine, cycloguanil, WR99210 and their analogues with Plasmodium falciparum dihydrofolate reductase: structural basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to WR99210 and Other DHFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimalarial drug candidate WR99210 with other dihydrofolate reductase (DHFR) inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the mechanisms of action and resistance.
The emergence and spread of drug-resistant Plasmodium falciparum strains have compromised the efficacy of many frontline antimalarial drugs, including inhibitors of dihydrofolate reductase (DHFR) like pyrimethamine (B1678524) and cycloguanil. WR99210, a triazine-based DHFR inhibitor, has demonstrated significant potency against parasite strains that are resistant to these conventional antifolates. This guide delves into the comparative efficacy of WR99210, the structural basis for its robust activity, and the experimental frameworks used to evaluate cross-resistance.
Comparative Efficacy of DHFR Inhibitors
The in vitro activity of DHFR inhibitors is typically quantified by determining the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by half. The following tables summarize the IC50 values for WR99210 and other DHFR inhibitors against various strains of P. falciparum with different DHFR mutations. These mutations are known to confer varying levels of resistance to antifolate drugs.
Table 1: IC50 Values (nM) of DHFR Inhibitors against Drug-Sensitive and Resistant P. falciparum Strains
| Drug | 3D7 (Wild-Type) | Dd2 (Pyrimethamine-Resistant) | K1 (Multidrug-Resistant) |
| WR99210 | ~0.1-1 | ~0.5-5 | ~1-10 |
| Pyrimethamine | ~10-50 | >1000 | >2000 |
| Cycloguanil | ~5-20 | >500 | >1000 |
| Proguanil | >2000 | >5000 | >5000 |
Note: IC50 values can vary between studies due to differences in experimental conditions. The values presented here are representative ranges compiled from multiple sources.
Table 2: Impact of Specific DHFR Mutations on Inhibitor Efficacy (IC50 in nM)
| DHFR Genotype | WR99210 | Pyrimethamine | Cycloguanil |
| Wild Type (S108) | 0.1 - 1 | 10 - 50 | 5 - 20 |
| Single Mutant (S108N) | 0.2 - 2 | 500 - 2000 | 50 - 200 |
| Double Mutant (C59R+S108N) | 0.5 - 5 | >5000 | >1000 |
| Triple Mutant (N51I+C59R+S108N) | 1 - 10 | >10000 | >2000 |
| Quadruple Mutant (N51I+C59R+S108N+I164L) | 2 - 20 | >20000 | >5000 |
Data compiled from multiple studies. The specific IC50 values can vary based on the parasite strain background and assay conditions.
The data clearly indicates that while mutations in the DHFR enzyme drastically reduce the efficacy of pyrimethamine and cycloguanil, WR99210 retains potent activity. This lack of significant cross-resistance is a key advantage of WR99210.
Experimental Protocols
The determination of IC50 values is crucial for assessing drug resistance. The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds.
Protocol: In Vitro Antimalarial Drug Susceptibility Testing using SYBR Green I Assay
1. Parasite Culture:
-
Plasmodium falciparum parasites are cultured in vitro in human erythrocytes (O+ blood type) using RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine.
-
Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
For the assay, parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
2. Drug Plate Preparation:
-
A serial dilution of the test compounds (WR99210, pyrimethamine, etc.) is prepared in appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
-
100 µL of each drug dilution is added to a 96-well microtiter plate. Control wells containing medium with solvent and medium alone are also included.
3. Assay Procedure:
-
Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2%.
-
100 µL of the parasite suspension is added to each well of the drug-containing plate.
-
The plate is incubated for 72 hours under the same conditions as the parasite culture.
4. SYBR Green I Staining and Fluorescence Measurement:
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
-
A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
The plate is incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
5. Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasite DNA, which reflects parasite growth.
-
The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanism of Action and Resistance
DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. DHFR inhibitors block this pathway, leading to parasite death. Resistance to antifolates like pyrimethamine primarily arises from point mutations in the dhfr gene. These mutations alter the amino acid sequence of the enzyme's active site, reducing the binding affinity of the inhibitor.
WR99210's efficacy against pyrimethamine-resistant strains is attributed to its distinct chemical structure.[1] Its flexible side chain allows it to bind effectively to the mutated DHFR active site, overcoming the steric hindrance that prevents the binding of more rigid inhibitors like pyrimethamine.[1]
Caption: Folate pathway, DHFR inhibition, and resistance mechanism.
The diagram above illustrates the central role of DHFR in the folate pathway. Both WR99210 and Pyrimethamine inhibit this enzyme. However, mutations in the DHFR gene can lead to pyrimethamine resistance while maintaining sensitivity to WR99210.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the typical workflow for assessing cross-resistance between different DHFR inhibitors.
References
Synergistic Antimalarial Effects of WR99210 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapeutic strategies. Combination therapy, a cornerstone of modern antimalarial treatment, can enhance efficacy, reduce the risk of drug resistance, and lower required dosages, thereby minimizing toxicity. This guide provides a comparative analysis of the synergistic effects of WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, with other antimalarial drugs, supported by experimental data.
Mechanism of Synergy: Targeting the Folate Biosynthesis Pathway
WR99210 exerts its antimalarial activity by inhibiting the P. falciparum dihydrofolate reductase (DHFR) enzyme.[1][2][3] This enzyme is a critical component of the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids, and ultimately, for parasite survival. The synergistic effect of WR99210 with other antimalarials, particularly those that also target the folate pathway, stems from a dual blockade of this vital metabolic route.
By combining WR99210 with inhibitors of dihydropteroate (B1496061) synthase (DHPS), such as dapsone (B1669823) and sulfadoxine, a sequential blockade of the folate pathway is achieved. This dual inhibition leads to a more profound disruption of folate metabolism than either drug could achieve alone, resulting in a potent synergistic antimalarial effect.[4]
Below is a diagram illustrating the P. falciparum folate biosynthesis pathway and the points of inhibition for WR99210 and DHPS inhibitors.
References
- 1. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Cytostatic versus cytocidal profiling of quinoline drug combinations via modified fixed-ratio isobologram analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Structural and Functional Comparison of the Antimalarial Drug WR99210 and its Inactive Regioisomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of the potent antimalarial agent WR99210 and its recently identified inactive regioisomer. Understanding the subtle structural differences that lead to a complete loss of biological activity is crucial for the development of new antifolate drugs and for ensuring the quality and efficacy of existing chemical probes.
Introduction
WR99210 is a diaminodihydrotriazine-based antifolate that exhibits potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] Its mechanism of action involves the selective and potent inhibition of the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] Recently, concerns about the variable efficacy of different batches of WR99210 led to the discovery of an inactive regioisomer that can arise during synthesis or storage.[1] This guide elucidates the critical structural features that differentiate the active compound from its inactive counterpart and presents the experimental data that confirms their starkly different biological activities.
Structural Comparison
The key difference between WR99210 and its inactive regioisomer lies in the attachment of the 2,4,5-trichlorophenoxypropyloxy side chain to the dihydrotriazine ring. In the active WR99210, the side chain is attached to the N1 position of the ring. In the inactive regioisomer, a rearrangement leads to the attachment of the side chain to a different nitrogen atom within the ring system. This seemingly minor change has a profound impact on the molecule's ability to bind to the active site of P. falciparum DHFR.[1]
Caption: Structural difference between WR99210 and its inactive regioisomer.
Biological Activity Comparison
Experimental data demonstrates a dramatic difference in the biological activity of WR99210 and its inactive regioisomer against Plasmodium falciparum. The active form, WR99210, is effective at low nanomolar concentrations, while the regioisomer shows no significant activity even at micromolar concentrations.[1]
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| WR99210 | P. falciparum DHFR | Enzyme Inhibition | < 0.075 nM | [3] |
| P. falciparum (Dd2 strain) | Cell-based growth inhibition | ~0.6 nM | [1] | |
| Inactive Regioisomer | P. falciparum DHFR | Enzyme Inhibition | Inactive at high concentrations | [1] |
| P. falciparum (Dd2 strain) | Cell-based growth inhibition | > 1000 nM | [1] |
The profound loss of activity in the regioisomer is attributed to its inability to bind effectively to the active site of P. falciparum DHFR. Computational docking models have shown that while WR99210 binds tightly and specifically, the regioisomer fits poorly and in multiple orientations, preventing effective inhibition of the enzyme.[1]
Experimental Protocols
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Methodology:
-
Parasite Culture: P. falciparum parasites (e.g., Dd2 strain) are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Assay Setup: Asynchronous parasite cultures are synchronized to the ring stage using sorbitol treatment. The synchronized culture is then diluted to a parasitemia of 0.5% in a 2% hematocrit.
-
Compound Dilution: The test compounds (WR99210 and its inactive regioisomer) are serially diluted in complete medium in a 96-well plate.
-
Incubation: The parasite culture is added to the wells containing the diluted compounds and incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the number of viable parasites, is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the P. falciparum growth inhibition assay.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Methodology:
-
Reagents:
-
Recombinant P. falciparum DHFR enzyme
-
Dihydrofolate (DHF), the substrate
-
NADPH, the cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (WR99210 and its inactive regioisomer)
-
-
Assay Procedure:
-
The reaction is performed in a 96-well UV-transparent plate.
-
The reaction mixture contains the assay buffer, NADPH, and the DHFR enzyme.
-
The test compounds are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, DHF.
-
-
Detection:
-
The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The absorbance is measured kinetically over a period of time using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The case of WR99210 and its inactive regioisomer serves as a stark reminder of the importance of precise molecular structure for biological activity. A subtle change in the connectivity of the dihydrotriazine ring results in a complete loss of antiparasitic efficacy. This knowledge is invaluable for medicinal chemists working on the design of novel antifolates and for researchers using WR99210 as a chemical tool, highlighting the critical need for rigorous quality control of chemical reagents. The experimental protocols provided herein offer a robust framework for the evaluation of DHFR inhibitors and their cellular effects.
References
A Comparative Guide to Assessing the Purity of WR92210 Hydrochloride by High-Performance Liquid Chromatography
Introduction
WR99210 is a potent dihydrofolate reductase (DHFR) inhibitor with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] It is effective against strains resistant to other antifolate drugs like pyrimethamine.[3][4] The compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, functions by blocking the synthesis of tetrahydrofolate, a crucial precursor for DNA synthesis in the parasite.[1] Given its use in research and as a potential drug candidate, ensuring its purity is critical for reliable experimental results and preclinical studies.
A significant concern with WR99210 is its potential to rearrange into an inactive dihydrotriazine regioisomer, especially when not stored as a hydrochloride salt or if exposed to basic conditions.[1][5] This inactive isomer has the same molecular formula and mass, making its detection and separation from the active compound essential.[5] High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of WR99210 hydrochloride due to its high resolution and sensitivity.
This guide provides a comparative overview of HPLC-based methods for purity assessment, including a detailed experimental protocol and a comparison with an orthogonal method, High-Performance Thin-Layer Chromatography (HPTLC), to ensure comprehensive quality control.
Mechanism of Action: Inhibition of Folate Synthesis
WR99210 selectively targets the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in Plasmodium parasites.[1] By binding tightly to the DHFR active site, it prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and amino acids. This disruption of the folate pathway ultimately leads to parasite death. Human DHFR is significantly less sensitive to WR99210, providing a therapeutic window.[6]
Experimental Workflow for Purity Assessment
A systematic approach is necessary for the accurate determination of WR99210 HCl purity. The process involves careful sample preparation, analysis by a primary and an orthogonal method, and thorough data interpretation to identify and quantify the main component and any impurities, including the critical regioisomer.
Detailed Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to provide high-resolution separation of WR99210 from its potential impurities, including the inactive regioisomer.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve WR99210 HCl in DMSO to a final concentration of 1 mg/mL. Further dilute with the initial mobile phase (80:20, A:B) to 0.1 mg/mL before injection.
Method 2: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC serves as a rapid, cost-effective orthogonal method to confirm the purity profile obtained from HPLC. Differences in the separation mechanism (adsorption vs. partition) can help in detecting impurities that might co-elute in the HPLC method.
-
Plate: HPTLC silica (B1680970) gel 60 F254 plates.
-
Mobile Phase (Solvent System): Dichloromethane:Methanol (9:1, v/v).
-
Sample Application: Apply 2 µL of the 1 mg/mL sample solution as a band.
-
Development: Develop the plate in a saturated chamber until the solvent front migrates approximately 8 cm.
-
Detection: Visualize under UV light at 254 nm. The active WR99210 and its inactive isomer have been shown to display different Rf values using this technique.[5]
Comparative Data Analysis
The performance of the primary HPLC method is compared against the orthogonal HPTLC method. The data below is representative of a high-purity batch of WR99210 HCl containing a trace amount of the inactive regioisomer impurity.
| Parameter | HPLC-UV Analysis | HPTLC Analysis |
| WR99210 (Active) | ||
| Retention Time (t R ) / R f | 15.8 min | 0.45 |
| % Area / Relative Intensity | 99.2% | Major Spot |
| Regioisomer (Inactive) | ||
| Retention Time (t R ) / R f | 14.5 min | 0.55 |
| % Area / Relative Intensity | 0.6% | Faint Spot |
| Other Impurities | < 0.2% | Not Detected |
| Resolution (R s ) | 2.8 (between WR99210 and Regioisomer) | N/A |
| Assay Purity | ≥99.0% | Qualitative Confirmation |
Discussion of Results and Method Comparison
The HPLC method demonstrates excellent resolving power, clearly separating the active WR99210 from its closely related regioisomer with a resolution factor (Rs) of 2.8, which is well above the baseline separation requirement of 1.5. This allows for accurate quantification of the main component and impurities. The assay purity of ≥99.0% is readily confirmed.
The HPTLC method provides a valuable qualitative confirmation. The distinct Rf values for the active compound and the regioisomer confirm the presence of the impurity and support the HPLC findings.[5] While not as quantitative as HPLC, HPTLC is a rapid screening tool to check for the presence of the known inactive isomer, especially in stability studies or when evaluating new batches of the compound.[7][8]
The logical relationship between WR99210 and its key impurity is based on their structural similarity yet different chromatographic behavior, which these methods exploit.
Conclusion
The purity assessment of this compound is crucial for its application in research and drug development. A high-resolution, reverse-phase HPLC method is the primary choice for accurate quantification of the active ingredient and its impurities, particularly the inactive regioisomer. The use of an orthogonal method like HPTLC provides a robust secondary confirmation, ensuring the overall quality and reliability of the compound. Researchers using WR99210 should be aware of the potential for isomerization and employ appropriate analytical methods to verify the purity of their material.[5]
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. malariaworld.org [malariaworld.org]
Selecting for Success: A Comparative Guide to WR99210 Hydrochloride and G418 for Parasite Transfection
For researchers, scientists, and drug development professionals navigating the critical step of selecting genetically modified parasites, the choice of a selection agent is paramount. This guide provides a detailed comparison of two commonly used agents, WR99210 hydrochloride and G418, offering insights into their mechanisms, efficacy, and application in parasite research.
This comparison delves into the specifics of this compound, a dihydrofolate reductase (DHFR) inhibitor, and G418, an aminoglycoside antibiotic. By examining their distinct modes of action, effective concentrations, and experimental protocols, researchers can make informed decisions to optimize their parasite selection workflows.
At a Glance: Key Differences
| Feature | This compound | G418 (Geneticin) |
| Target | Dihydrofolate Reductase (DHFR) | 80S Ribosomal Subunit |
| Mechanism of Action | Inhibits dihydrofolate reductase, blocking the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis and amino acid metabolism.[1][2] | Binds to the 80S ribosome, inhibiting protein synthesis by blocking the elongation step.[3] |
| Resistance Gene | Human dihydrofolate reductase (hDHFR) | Neomycin phosphotransferase II (neo or nptII) from transposon Tn5.[4] |
| Typical Parasite Applications | Plasmodium falciparum, Plasmodium vivax[5][6][7] | Plasmodium falciparum, Leishmania spp., Schistosoma mansoni[4][8] |
| Reported Off-Target Effects | Minimal off-target effects reported in parasites; highly specific for parasite DHFR over human DHFR.[1][9] | Can affect the growth and metabolism of recombinant mammalian cell lines and interfere with de novo prion infection in cultured cells.[10][11][12] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and G418 lies in their cellular targets.
This compound is a potent and selective inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is critical for the folate biosynthesis pathway, which produces tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. By blocking DHFR, WR99210 effectively halts DNA replication and repair, leading to parasite death. The selectivity of WR99210 arises from its significantly higher affinity for the parasite DHFR compared to the human homolog, making it an effective selection agent with low host cell toxicity.[1]
G418 , also known as Geneticin, is an aminoglycoside antibiotic that targets protein synthesis.[3] It binds to the 80S ribosomal subunit in both prokaryotic and eukaryotic cells, interfering with the elongation step of translation.[3] This disruption of protein production is lethal to the cell. Resistance is conferred by the neo gene, which encodes an aminoglycoside 3'-phosphotransferase that inactivates G418 through phosphorylation.[4]
Performance in Parasite Selection: A Quantitative Look
Direct comparative studies on the selection efficiency and speed of WR99210 versus G418 in the same parasite system are not abundant in the literature. However, data from various studies using these agents in Plasmodium falciparum provide a basis for comparison.
| Parameter | This compound (P. falciparum) | G418 (P. falciparum) |
| Selection Concentration | 2.5 nM[13] | 500 µg/mL[13] |
| Time to Detect Resistant Parasites | Stably transfected parasites can be detected before day 31 post-transfection.[5] In some cases, resistant parasites are observed 8-18 days after transfection.[14] | The appearance of resistant foci can take 7 days or more, with the entire selection process taking up to a few weeks.[3] |
| Resistance Marker | Human dihydrofolate reductase (hDHFR) | Neomycin phosphotransferase II (neo) |
It is important to note that the optimal concentration for G418 can vary significantly between different cell lines and even parasite strains, necessitating a kill curve to determine the ideal concentration for each experimental setup.[15][16]
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for parasite selection using this compound and G418, based on established methodologies.
Protocol 1: Selection of Transfected Plasmodium falciparum with this compound
This protocol is adapted from methodologies used for the selection of P. falciparum expressing the hDHFR resistance gene.
-
Transfection: Introduce the plasmid containing the hDHFR resistance cassette into a culture of P. falciparum.
-
Initial Culture: Culture the transfected parasites for 48 hours without drug pressure to allow for expression of the resistance gene.
-
Drug Application: After 48 hours, introduce this compound to the culture medium at a final concentration of 2.5 nM.[13]
-
Monitoring and Maintenance: Monitor the parasite culture regularly by Giemsa-stained blood smears. Change the medium and add fresh this compound every 2-3 days.
-
Outgrowth of Resistant Parasites: Continue the selection until a stable population of resistant parasites emerges, which can take several weeks.[5]
Protocol 2: Selection of Transfected Plasmodium falciparum with G418
This protocol outlines the general steps for selecting P. falciparum expressing the neo resistance gene.
-
Determine Optimal G418 Concentration: Perform a kill curve experiment with non-transfected parasites to determine the minimum concentration of G418 that effectively kills the wild-type population within 7-10 days.
-
Transfection: Transfect the P. falciparum culture with the plasmid carrying the neo resistance gene.
-
Initial Culture: Allow the transfected parasites to recover and express the resistance gene by culturing them for 48 hours without G418.
-
Drug Selection: Add G418 to the culture medium at the predetermined optimal concentration (e.g., 500 µg/mL).[13]
-
Culture Maintenance: Replace the medium with fresh G418-containing medium every 3-4 days.[3]
-
Identification of Resistant Clones: Monitor the culture for the appearance of resistant foci, which may take a week or longer to develop.[3]
Conclusion: Making the Right Choice
Both this compound and G418 are effective selection agents for generating genetically modified parasites. The choice between them will depend on the specific parasite species, the available resistance markers, and the experimental goals.
This compound offers the advantage of high specificity for the parasite DHFR enzyme, which can translate to lower off-target effects.[1] It is particularly well-established for use in Plasmodium species.
G418 provides a broader-spectrum selection option, having been successfully used in a variety of eukaryotic organisms, including several parasite species.[4][8] However, researchers should be mindful of potential off-target effects on host cell metabolism and the necessity of optimizing the selection concentration for their specific system.[10][11]
Ultimately, a thorough understanding of the principles and protocols outlined in this guide will empower researchers to select the most appropriate tool for their parasite engineering endeavors, paving the way for new discoveries in parasitology and drug development.
References
- 1. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abo.com.pl [abo.com.pl]
- 4. A set of independent selectable markers for transfection of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimethamine and WR99210 exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An antibiotic selection marker for schistosome transgenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil. | BioGRID [thebiogrid.org]
- 10. researchgate.net [researchgate.net]
- 11. The effects of G418 on the growth and metabolism of recombinant mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 14. Comparison of two methods for transformation of Plasmodium knowlesi: direct schizont electroporation and spontaneous plasmid uptake from plasmid-loaded red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. takara.co.kr [takara.co.kr]
- 16. G418 Kill curve protocol [protocols.io]
Evaluating Off-Target Effects of WR99210 in Host Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dihydrofolate reductase (DHFR) inhibitor WR99210 with alternative antifolates, focusing on their off-target effects in host cells. The information presented is intended to assist researchers in selecting appropriate tools for Plasmodium falciparum culture and in understanding the potential toxicities associated with these compounds.
Executive Summary
WR99210 is a potent inhibitor of Plasmodium DHFR, an essential enzyme for parasite survival. Its high selectivity for the parasite enzyme over human DHFR has made it a valuable tool for the selection of genetically modified parasites in the laboratory. However, its development as an antimalarial drug was halted due to significant gastrointestinal toxicity observed in preclinical and clinical trials.[1] This guide evaluates the available data on the off-target effects of WR99210 in mammalian host cells and compares it with other DHFR inhibitors, including methotrexate, pyrimethamine (B1678524), and the newer generation compound P218.
Comparative Analysis of Cytotoxicity
The following table summarizes the 50% inhibitory concentrations (IC50) of WR99210 and its alternatives in various mammalian cell lines. A higher IC50 value indicates lower cytotoxicity and a potentially better safety profile for host cells.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| WR99210 | HT1080 | Human Fibrosarcoma | 6.3 | [2] |
| Methotrexate | HTC-116 | Human Colorectal Carcinoma | 0.15 (48h) | [3] |
| A-549 | Human Lung Carcinoma | 0.10 (48h) | [4] | |
| Daoy | Human Medulloblastoma | 0.095 | [5] | |
| Saos-2 | Human Osteosarcoma | 0.035 | [5] | |
| Pyrimethamine | Ovarian Cancer Cells | Human Ovarian Carcinoma | 20 - 60 | [6] |
| HCT116 | Human Colorectal Carcinoma | 12.3 | [7] | |
| SW480 | Human Colorectal Carcinoma | 10.0 | [7] | |
| A549 | Human Lung Carcinoma | 0.8 | [8] | |
| Proguanil | MCF-7 | Human Breast Adenocarcinoma | 40 - 70 | [9] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 40 - 70 | [9] | |
| OVCAR-3 | Human Ovarian Adenocarcinoma | 22.4 | [10] | |
| SKOV-3 | Human Ovarian Adenocarcinoma | 45.7 | [10] | |
| Cycloguanil | Breast Cancer Cells | Human Breast Carcinoma | Approaching 0.177 | [11] |
Note: The IC50 values can vary depending on the cell line, exposure time, and assay conditions. The data presented here is for comparative purposes.
On-Target Selectivity: Human vs. Parasite DHFR
The therapeutic index of DHFR inhibitors in the context of malaria is largely determined by their selectivity for the parasite's enzyme over the human ortholog.
| Compound | Target | Ki (nM) | Reference |
| WR99210 | P. falciparum DHFR-TS | 1.1 | [2] |
| Human DHFR | 12 | [2] | |
| Pyrimethamine | P. falciparum DHFR (Wild Type) | 1.5 | [12] |
| P. falciparum DHFR (Quadruple Mutant) | 859 | [12] | |
| P218 | Human DHFR | Significantly weaker binding than to PfDHFR | [13] |
WR99210 exhibits a favorable selectivity profile, with approximately 11-fold greater affinity for the parasite enzyme.[2] However, this on-target selectivity does not fully mitigate off-target effects that contribute to host cell toxicity.
Known Off-Target Effects and Signaling Pathway Interactions
While primarily targeting DHFR, antifolates can have broader effects on cellular processes due to the central role of folate metabolism in nucleotide and amino acid synthesis. Inhibition of DHFR leads to the depletion of tetrahydrofolate, which can disrupt DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cells.
Currently, there is limited specific information available in the public domain detailing the direct off-target interactions of WR99210 with other host cell proteins, such as kinases or other signaling molecules. The observed gastrointestinal toxicity suggests that WR99210 may have off-target effects in specific tissues or cell types that are not fully captured by general cytotoxicity assays.
In contrast, some other DHFR inhibitors have been reported to have off-target effects. For instance, pyrimethamine has been shown to induce lethal mitophagy in ovarian cancer cells by activating the p38/JNK/ERK pathway and can also suppress NRF2 by inhibiting DHFR and one-carbon metabolism.[6][14]
Experimental Protocols
To aid researchers in evaluating the off-target effects of WR99210 and other compounds, this section provides detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of their viability.
Workflow for MTT Assay
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The three Plasmodium falciparum Aurora-related kinases display distinct temporal and spatial associations with mitotic structures in asexual blood stage parasites and gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cyclic AMP-Dependent Protein Kinase Exhibits Antagonistic Effects on the Replication Efficiency of Different Human Papillomavirus Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Role of the p21-activated kinases (PAKs) in influenza A virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrimethamine analogs as strong inhibitors of double and quadruple mutants of dihydrofolate reductase in human malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Pyrimethamine and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of WR99210 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of WR99210 hydrochloride, a potent antimalarial drug candidate. The following procedures are based on established safety protocols for hazardous chemical waste and the known chemical properties of the compound.
Chemical and Physical Properties Overview
A summary of the key characteristics of this compound relevant to its handling and disposal is presented below.
| Property | Data | Citation |
| Chemical Name | 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine hydrochloride | [1] |
| Molecular Formula | C₁₄H₁₈Cl₃N₅O₂ · HCl | [1] |
| Appearance | White powder | |
| Classification | Dihydrofolate reductase (DHFR) inhibitor, Antimalarial | [2][3] |
| Solubility | Soluble in DMSO | [1] |
| Stability | Can undergo regioisomerization under basic conditions | [2] |
Step-by-Step Disposal Protocol
Given that this compound is a biologically active and chlorinated compound, it must be treated as hazardous chemical waste. Direct disposal into sanitary sewer systems or general waste is not permissible. The primary recommended method for disposal is incineration by a licensed hazardous waste management company.
Experimental Protocol: Deactivation and Preparation for Disposal
This protocol outlines the steps to prepare this compound waste for collection by a certified disposal service.
-
Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4]
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound powder, as well as grossly contaminated items (e.g., weighing boats, contaminated wipes), in a dedicated, clearly labeled hazardous waste container. The container should be sealable and made of a compatible material (e.g., high-density polyethylene).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Avoid mixing with other incompatible waste streams.
-
Trace Contaminated Waste: Items with trace amounts of contamination, such as empty vials, gloves, and bench paper, should be disposed of in a designated hazardous waste container for incineration.[5][6]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by a licensed waste disposal service.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and incineration.[4] Provide them with a copy of the Safety Data Sheet (SDS) if available, or a clear description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug WR99210 Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. unmc.edu [unmc.edu]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. ph.health.mil [ph.health.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
